Arotinolol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIAIPWSVYSKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022619 | |
| Record name | Arotinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
599ºC at 760 mmHg | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Slightly soluble | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68377-92-4 | |
| Record name | Arotinolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arotinolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 68377-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arotinolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AROTINOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153ºC | |
| Record name | Arotinolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Pharmacological Profile of Arotinolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinolol hydrochloride is a potent antihypertensive agent characterized by its unique dual-acting mechanism as both an alpha (α)- and beta (β)-adrenergic receptor antagonist.[1] Developed in Japan, it has demonstrated efficacy in the management of essential hypertension, angina pectoris, tachyarrhythmia, and essential tremor.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects through the blockade of both α- and β-adrenergic receptors. It binds with high affinity to β1- and β2-adrenergic receptors and also demonstrates affinity for α1-adrenergic receptors.[1] Radioligand studies have indicated a higher affinity for β-receptors compared to α-receptors.[1] The antihypertensive effect is a result of the combined actions of β-blockade, which reduces cardiac output, and α-blockade, which inhibits the counter-regulatory increase in peripheral resistance.[1] Additionally, this compound has been shown to be a weak partial agonist at β3-adrenergic receptors.
Signaling Pathways
The blockade of α1 and β-adrenergic receptors by this compound hydrochloride modulates downstream signaling cascades. β-adrenergic receptor antagonism primarily inhibits the activation of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent reduction in protein kinase A (PKA) activity. This cascade of events in cardiomyocytes results in decreased heart rate and contractility. The α1-adrenergic receptor blockade interferes with the Gq protein-coupled pathway, inhibiting the activation of phospholipase C and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to a reduction in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.
Diagram of this compound's Signaling Pathway
Caption: Signaling pathways modulated by this compound hydrochloride.
Pharmacodynamics
Receptor Binding Affinity
This compound hydrochloride exhibits high affinity for β-adrenergic receptors and a moderate affinity for α1-adrenergic receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant), are summarized in the table below.
| Receptor Target | pKi Value | Reference |
| β1-adrenoceptor | 9.74 | |
| β2-adrenoceptor | 9.26 | |
| 5HT1B Receptor | 7.97 (for β1 displacement) | |
| 8.16 (for β2 displacement) |
Note: Quantitative data for α1-adrenoceptor binding affinity (Ki or pA2) is not consistently reported in the reviewed literature, though its blocking activity is confirmed through functional assays.
Functional Activity
In vitro studies have demonstrated the functional consequences of this compound's receptor blockade.
| Functional Assay | Observed Effect | Reference |
| Inhibition of Isoproterenol-stimulated Renin Release (Rat Kidney Slices) | Concentration-dependent inhibition (10⁻⁸ to 10⁻⁴ mol/l) | |
| Antagonism of Norepinephrine-induced Contractions (Isolated Dog Coronary Artery) | Inhibition of norepinephrine-induced contractions | |
| Thermogenesis in Brown Adipocytes | Weak partial agonist at β3-adrenoceptors (EC50 ≈ 20 µM) |
Pharmacokinetics
The pharmacokinetic profile of this compound hydrochloride has been characterized in preclinical and clinical studies. It is rapidly absorbed and distributed in the plasma, with peak plasma concentrations observed approximately 2 hours after administration.
Stereoselective Pharmacokinetics in Rats
A study utilizing a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method evaluated the stereoselective pharmacokinetics of this compound enantiomers in rat plasma.
| Parameter | R-(-)-arotinolol | S-(+)-arotinolol |
| Precision (Intra-day) | 5.6% to 8.9% | 4.6% to 7.4% |
| Accuracy (Intra-day) | 0.0% to 7.0% | 5.0% to 10.0% |
| Recovery | 87.2% to 99.2% | 88.0% to 92.4% |
| Matrix Factor | 1.03 to 1.09 | 0.84 to 0.95 |
The calibration curves for both enantiomers were linear over the range of 1.00-200.0 ng/mL.
Protein Binding
This compound is highly bound to serum proteins, with stereospecificity observed in the binding. The R-enantiomer exhibits a higher degree of protein binding than the S-enantiomer, a characteristic thought to be related to binding to α1-acid glycoprotein.
| Enantiomer | Serum Protein Binding |
| R-enantiomer | 95.3% |
| S-enantiomer | 84.5% |
Experimental Protocols
Stereoselective Pharmacokinetic Analysis in Rat Plasma by LC-MS/MS
This protocol describes a validated method for the quantification of this compound enantiomers in rat plasma.
Workflow for Stereoselective Pharmacokinetic Analysis
Caption: Workflow for the stereoselective pharmacokinetic analysis of this compound.
1. Sample Preparation:
-
Utilize solid-phase extraction (SPE) with 96-well plates for efficient sample cleanup.
-
Spike plasma samples with an appropriate internal standard (e.g., haloperidol).
2. Chromatographic Separation:
-
Employ a chiral stationary phase column (e.g., CHIRALPAK AD-H).
-
Use a mobile phase consisting of n-hexane and ethanol with a small percentage of an amine modifier (e.g., 0.02% diethylamine) to achieve baseline resolution of the enantiomers.
-
Maintain a constant flow rate (e.g., 0.550 mL/min).
3. Mass Spectrometric Detection:
-
Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Operate in multiple-reaction-monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Method Validation:
-
Validate the method for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines (e.g., FDA).
Functional Assay: Inhibition of Norepinephrine-Induced Contractions in Isolated Arteries
This protocol provides a framework for assessing the α1-adrenergic blocking activity of this compound in an ex vivo setting.
1. Tissue Preparation:
-
Isolate coronary arteries from a suitable animal model (e.g., dogs).
-
Cut the arteries into rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
2. Experimental Procedure:
-
Induce a stable contraction with a high concentration of potassium chloride (e.g., 3 x 10⁻² M KCl).
-
Generate a cumulative concentration-response curve for norepinephrine (B1679862).
-
In the presence of a β-blocker (e.g., propranolol) to isolate the α-adrenergic effects, assess the contractile response to norepinephrine.
-
Incubate the arterial rings with varying concentrations of this compound (e.g., 10⁻⁶ to 10⁻⁵ M) and repeat the norepinephrine concentration-response curve.
3. Data Analysis:
-
Measure the inhibition of the norepinephrine-induced contraction by this compound to determine its α-adrenoceptor blocking activity.
Conclusion
This compound hydrochloride is a well-characterized dual α/β-adrenergic antagonist with a proven clinical profile in the management of cardiovascular diseases. This technical guide has summarized its key pharmacological properties, including its receptor binding affinities, functional activities, and pharmacokinetic profile. The detailed experimental protocols provided offer a foundation for researchers to conduct further investigations into the nuanced mechanisms of this compound and to explore its potential in new therapeutic areas. The combination of potent β-blockade and significant α-blocking properties distinguishes this compound from many other β-blockers and warrants continued scientific interest.
References
Stereospecificity and Pharmacokinetic Characteristics of Arotinolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arotinolol is a potent α/β-adrenergic receptor blocker utilized in the management of hypertension and essential tremor. As a chiral compound, it exists as two enantiomers, (R)- and (S)-arotinolol, which exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the stereospecificity of this compound, focusing on its pharmacokinetic characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties, contributing to its vasodilatory effects.[1] Marketed as a racemic mixture, the pharmacological activity of this compound is not equally distributed between its two enantiomers. It is well-established that for most β-blockers, the β-blocking activity predominantly resides in the S(-)-enantiomer. Understanding the stereoselective pharmacokinetics—absorption, distribution, metabolism, and excretion—of each enantiomer is therefore critical for a complete comprehension of the drug's overall clinical profile and for the potential development of enantiopure formulations. This guide delves into the distinct pharmacokinetic behaviors of (R)- and (S)-arotinolol.
Stereoselective Pharmacokinetics
The pharmacokinetic properties of this compound are highly dependent on its stereochemistry, with notable differences observed in protein binding, distribution, and metabolism between the (R)- and (S)-enantiomers.[2]
Absorption
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations generally observed approximately 2 hours after administration.[3]
Distribution
Stereoselectivity is evident in the distribution of this compound enantiomers. The (S)-enantiomer is significantly retained in red blood cells.[2] Furthermore, protein binding is stereoselective, with the (R)-enantiomer exhibiting higher binding to serum proteins (95.3%) compared to the (S)-enantiomer (84.5%). This differential binding is thought to be related to α1-acid glycoprotein. Distribution studies have indicated that this compound primarily distributes from the plasma to the liver, followed by the lungs and heart; however, the distribution within the liver appears to be independent of the molecule's stereochemistry.
Metabolism
The metabolism of this compound is highly stereospecific. The (S)-enantiomer undergoes metabolism, while the (R)-enantiomer is largely excreted unchanged in the urine. The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of (S)-arotinolol have not been definitively identified in the reviewed literature.
Excretion
Both enantiomers of this compound are found in the urine, indicating this is a major route of elimination. As mentioned, the (R)-enantiomer is primarily eliminated from the body in its unchanged form through urine. The overall reported half-life for racemic this compound is approximately 7.2 hours.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for the enantiomers of this compound from a stereoselective study in rats following oral administration of the racemate.
| Parameter | (R)-(-)-Arotinolol | (S)-(+)-Arotinolol | Reference |
| Cmax (ng/mL) | 105.7 ± 25.5 | 65.8 ± 15.9 | |
| AUC (ng·h/mL) | 489.3 ± 112.7 | 310.5 ± 75.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section details the methodologies for key experiments related to the stereospecific analysis and pharmacokinetics of this compound.
Enantioselective Determination of this compound in Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of this compound enantiomers in rat plasma.
-
Sample Preparation:
-
To 50.0 μL of rat plasma in a 96-well plate, add the internal standard (e.g., haloperidol).
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK AD-H
-
Mobile Phase: n-hexane and ethanol (B145695) in 0.02% diethylamine (B46881) (20:80, v/v)
-
Flow Rate: 0.550 mL/min
-
Run Time: 11.0 min
-
-
Mass Spectrometric Detection:
-
Instrument: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Multiple-reaction-monitoring (MRM)
-
Transitions:
-
(±)-Arotinolol: m/z 372.1 → 316.1
-
Haloperidol (IS): m/z 376.1 → 165.1
-
-
-
Validation:
-
The method should be validated for linearity, precision, accuracy, recovery, and matrix effects. The calibration curves for both enantiomers were linear over the range of 1.00-200.0 ng/mL.
-
In Vivo Stereoselective Pharmacokinetic Study in Rats
This protocol outlines a general procedure for conducting a stereoselective pharmacokinetic study of this compound in rats.
-
Animals:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals should be acclimatized and fasted overnight before dosing.
-
-
Drug Administration:
-
Administer racemic this compound orally via gavage.
-
The dose should be based on previous toxicity and efficacy studies.
-
-
Blood Sampling:
-
Collect serial blood samples from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect approximately 200-250 μL of blood at each time point into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of (R)- and (S)-arotinolol using a validated enantioselective bioanalytical method as described in section 4.1.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer using non-compartmental analysis.
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through the blockade of α1, β1, and β2 adrenergic receptors. The downstream signaling pathways of these receptors are crucial to understanding the drug's mechanism of action.
Alpha-1 Adrenergic Receptor Signaling
Beta-1 Adrenergic Receptor Signaling
Beta-2 Adrenergic Receptor Signaling
Conclusion
The stereospecificity of this compound significantly influences its pharmacokinetic profile. The (R)- and (S)-enantiomers exhibit distinct characteristics in terms of plasma protein binding, tissue distribution, and metabolic pathways. The (R)-enantiomer demonstrates higher plasma concentrations and a greater AUC in preclinical models, primarily due to its evasion of metabolism and direct renal excretion. In contrast, the (S)-enantiomer, which is largely responsible for the β-blocking activity, is metabolized before excretion. A thorough understanding of these stereoselective differences is paramount for optimizing the therapeutic use of this compound and for guiding future research into the development of potentially more effective and safer single-enantiomer formulations. Further studies are warranted to fully elucidate the metabolic pathways of the (S)-enantiomer and to establish a comprehensive stereoselective pharmacokinetic profile in humans.
References
- 1. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of atenolol enantiomers in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Arotinolol: A Technical Guide to its Alpha and Beta Adrenergic Receptor Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinolol is a non-selective β-adrenergic and α₁-adrenergic receptor antagonist used in the management of hypertension and essential tremor. Its therapeutic effects are derived from its ability to modulate the sympathetic nervous system by blocking the actions of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at both alpha and beta-adrenergic receptors.[1] This dual antagonism results in a reduction in heart rate and cardiac output (β-blockade) and vasodilation (α₁-blockade), contributing to its antihypertensive properties.[1] This technical guide provides an in-depth overview of the alpha and beta-receptor blocking activity of this compound, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Adrenergic Receptor Affinity
| Receptor | Parameter | Value | Species/Tissue | Radioligand | Reference |
| β₁-Adrenergic | pKi | 9.74 | Rat Cerebral Cortex | ¹²⁵I-ICYP | [2] |
| Ki | Not Available | ||||
| IC50 | Not Available | ||||
| pA2 | Not Available | ||||
| β₂-Adrenergic | pKi | 9.26 | Rat Cerebral Cortex | ¹²⁵I-ICYP | |
| Ki | Not Available | ||||
| IC50 | Not Available | ||||
| pA2 | Not Available | ||||
| α₁-Adrenergic | pKi | Not Available | |||
| Ki | Not Available | ||||
| IC50 | Not Available | ||||
| pA2 | Not Available |
Note: The absence of data for certain parameters indicates that this information was not found in the reviewed literature.
Experimental Protocols
The following are detailed, representative protocols for conducting radioligand binding and functional antagonism assays to characterize the activity of compounds like this compound at adrenergic receptors. These protocols are based on established methodologies in the field.
Radioligand Binding Assay for α₁-Adrenergic Receptors
This protocol describes a competitive binding assay using [³H]-Prazosin, a selective α₁-adrenergic receptor antagonist, to determine the binding affinity of a test compound.
a. Materials:
-
Tissue/Cell Preparation: Membranes from a tissue or cell line expressing α₁-adrenergic receptors (e.g., rat liver, CHO-K1 cells stably expressing the human α₁ₐ-adrenergic receptor).
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other competing ligand at various concentrations.
-
Non-specific Binding Control: Phentolamine (B1677648) (10 µM) or another suitable α₁-antagonist.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
b. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cellular debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 200-400 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Prazosin (final concentration ~0.25 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]-Prazosin, 50 µL of phentolamine (10 µM), and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of [³H]-Prazosin, 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a competitive binding assay using [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP), a non-selective β-adrenergic receptor antagonist, to determine the binding affinity of a test compound.
a. Materials:
-
Tissue/Cell Preparation: Membranes from a tissue or cell line expressing β-adrenergic receptors (e.g., rat cerebral cortex, S49 lymphoma cells).
-
Radioligand: [¹²⁵I]-Iodocyanopindolol (specific activity ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound or other competing ligand at various concentrations.
-
Non-specific Binding Control: Propranolol (B1214883) (1 µM) or another suitable β-antagonist.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
b. Procedure:
-
Membrane Preparation: Follow the same procedure as for the α₁-adrenergic receptor binding assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of [¹²⁵I]-ICYP (final concentration ~25 pM), 25 µL of assay buffer, and 200 µL of membrane suspension (20-50 µg protein).
-
Non-specific Binding: 25 µL of [¹²⁵I]-ICYP, 25 µL of propranolol (1 µM), and 200 µL of membrane suspension.
-
Competitive Binding: 25 µL of [¹²⁵I]-ICYP, 25 µL of the test compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M), and 200 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a gamma counter.
c. Data Analysis:
-
Follow the same data analysis steps as for the α₁-adrenergic receptor binding assay to determine the IC₅₀ and Ki values.
Functional Antagonism Assay for α₁-Adrenergic Receptors in Vascular Smooth Muscle
This protocol describes a method to determine the functional antagonist activity of a compound at α₁-adrenergic receptors by measuring its ability to inhibit agonist-induced contraction of isolated vascular smooth muscle.
a. Materials:
-
Tissue: Rat thoracic aorta.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.
-
Agonist: Phenylephrine (B352888) or norepinephrine.
-
Antagonist: this compound or other test compound.
-
Organ Bath System with force-displacement transducers.
b. Procedure:
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in organ baths containing PSS at 37°C, gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the PSS every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve (CCRC) to Agonist: Generate a CCRC to phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M) to determine the baseline response.
-
Antagonist Incubation: After washing and allowing the tissues to return to baseline, incubate a set of rings with a single concentration of the antagonist (this compound) for a predetermined period (e.g., 30-60 minutes).
-
CCRC in the Presence of Antagonist: In the continued presence of the antagonist, generate a second CCRC to phenylephrine.
-
Repeat with Different Antagonist Concentrations: Repeat steps 6 and 7 with different concentrations of the antagonist on separate sets of aortic rings.
c. Data Analysis:
-
Plot the contractile response as a percentage of the maximal response to the agonist against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value of the agonist in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.
-
Construct a Schild plot by plotting log(DR-1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression line provides the pA₂ value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with α₁, β₁, and β₂-adrenergic receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent antagonist at both α₁ and β-adrenergic receptors, with a higher affinity for the latter. The quantitative data available, primarily from radioligand binding studies, confirms its high affinity for β₁ and β₂ subtypes. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other adrenergic ligands. The visualization of the associated signaling pathways and experimental workflows serves to enhance the understanding of its mechanism of action and the methods used for its evaluation. Further research is warranted to fully elucidate the functional consequences of its interaction with all three adrenergic receptor subtypes and to obtain a more complete quantitative pharmacological profile.
References
- 1. Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain: selectivity of beta-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)[125I]iodopindolol binding to beta-adrenergic receptors in tissues of the rat with particular reference to the characterization in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Antihypertensive Profile of Arotinolol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacological data supporting the antihypertensive effects of Arotinolol. This compound is a non-selective beta-adrenoceptor antagonist that also possesses alpha-1 adrenergic blocking activity, classifying it as a dual-action antihypertensive agent.[1][2][3] Its mechanism involves both a reduction in cardiac output via β-blockade and vasodilation through α-blockade, contributing to its overall blood pressure-lowering effect.[4][5]
Quantitative Hemodynamic Effects
This compound has demonstrated significant antihypertensive and cardiovascular effects across various preclinical animal models. The data from these studies are summarized below, highlighting dose-dependent actions on key hemodynamic parameters.
Effects on Blood Pressure and Heart Rate in Hypertensive Rat Models
Preclinical trials in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-saline induced hypertensive rats consistently show this compound's efficacy.
| Animal Model | Drug & Dosage | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound (20 & 100 mg/kg/day, p.o.) | 12 weeks | Mean blood pressure was reduced by over 20 mmHg at 12 weeks. Heart rate was significantly decreased throughout the study. | |
| Spontaneously Hypertensive Rats (SHR) | Propranolol (100 mg/kg/day, p.o.) | 12 weeks | Showed comparable chronic antihypertensive activity to this compound. | |
| Spontaneously Hypertensive Rats (SHR) | This compound (>10 mg/kg/day, p.o.) | 14 days | Produced definite antihypertensive effects. | |
| DOCA-saline Hypertensive Rats | This compound (20, 50, & 100 mg/kg/day, p.o.) | 14 days | Did not significantly retard the development of hypertension in this model. | |
| MSG-induced Obese Mice | This compound (350 mg/kg in feed) | 6 weeks | Reduced mean blood pressure. |
Hemodynamic Profile in Anesthetized Animal Models
Studies in anesthetized dogs and rabbits provide detailed insights into the acute hemodynamic changes induced by this compound.
| Animal Model | Drug & Dosage (i.v.) | Key Hemodynamic Changes | Reference |
| Anesthetized Dogs | This compound (1 µg/kg - 3 mg/kg) | Dose-dependent decrease in mean blood pressure, heart rate, cardiac output, and coronary blood flow. | |
| Total peripheral resistance (TPR) increased at lower doses (1 µg/kg - 0.3 mg/kg) but this increase was attenuated at higher, vasodilatory doses (1 and 3 mg/kg). | |||
| Anesthetized Rabbits | This compound (>3 µg/kg) | Produced hypotension. | |
| This compound (3 and 30 µg/kg) | Decreased postganglionic renal nerve impulses, suggesting a reduction in sympathetic nervous activity. | ||
| This compound (300 µg/kg) | Augmented renal nerve impulses, suggesting a peripheral mechanism of action at higher doses. |
Mechanism of Action: Signaling Pathways
This compound's antihypertensive effect is a composite of its dual adrenergic receptor blockade and its influence on vascular endothelial function.
Dual Adrenergic Receptor Blockade
This compound exhibits high affinity for both beta (β1, β2) and alpha (α1) adrenergic receptors. The β-blockade reduces cardiac output and inhibits the renin-angiotensin-aldosterone system, while the α1-blockade induces peripheral vasodilation.
-
β-Adrenoceptor Affinity : Radioligand binding assays in rat cerebral cortical membranes show high affinity, with pKi values of 9.74 for β1 and 9.26 for β2 receptors.
-
α1-Adrenoceptor Affinity : this compound's affinity for α1-adrenoceptors is comparable to that of yohimbine. It effectively antagonizes the pressor responses to the α1-agonist phenylephrine (B352888) at doses of 3 mg/kg in dogs and over 30 mg/kg in rats.
Endothelium-Dependent Vasodilation
Beyond simple receptor blockade, this compound actively promotes vasodilation by enhancing nitric oxide (NO) bioavailability. Studies in spontaneously hypertensive rats (SHR) show that this compound improves arterial stiffness by increasing NO and decreasing collagen content in large arteries.
-
eNOS Phosphorylation : this compound treatment in SHR significantly increases the phosphorylation of endothelial nitric oxide synthase (p-eNOS), enhancing NO production.
-
Potassium Channel Involvement : The vasorelaxant effects of this compound are partially mediated by the opening of voltage-gated potassium (Kv) channels.
Experimental Protocols
The following section details the methodologies employed in key preclinical studies to evaluate this compound's antihypertensive properties.
Chronic Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol is representative of long-term efficacy studies.
-
Animal Model : Male Spontaneously Hypertensive (SHR) rats.
-
Drug Administration : this compound (20 and 100 mg/kg/day) or a reference drug like Propranolol (100 mg/kg/day) administered orally (p.o.) for a duration of 12 weeks.
-
Blood Pressure Measurement : Systolic blood pressure and heart rate measured weekly via the tail-cuff method after prewarming the rat. At the end of the study (12th week), mean arterial pressure is determined directly via an arterial cannula for higher accuracy.
-
Biochemical Analysis : At termination, blood samples are collected to measure plasma renin and aldosterone (B195564) concentrations.
-
Histopathology : Tissues such as the kidney and blood vessels are collected to assess for any reduction in vascular lesions.
In Vitro Vascular Reactivity Study
This protocol is used to assess the direct vasodilatory effects of this compound on isolated blood vessels.
-
Tissue Preparation : Thoracic aortas, renal arteries, or mesenteric arteries are isolated from rats. The aorta is cut into rings approximately 2-3 mm in width. Endothelium may be mechanically removed in some rings for comparison.
-
Apparatus : The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and bubbled with 95% O2 / 5% CO2.
-
Protocol :
-
Rings are placed under a basal tension (e.g., 1.5-2.0 g) and allowed to equilibrate.
-
The functional integrity of the endothelium is confirmed by observing relaxation in response to acetylcholine (B1216132) (ACh) in rings pre-contracted with an agent like phenylephrine (PHE) or KCl.
-
A stable contraction is induced with PHE.
-
Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.
-
To investigate mechanisms, the protocol is repeated in the presence of specific inhibitors, such as L-NAME (an NO synthase inhibitor) or 4-aminopyridine (B3432731) (a Kv channel blocker).
-
-
Data Analysis : Relaxation is expressed as a percentage of the pre-contraction induced by PHE.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for specific adrenergic receptors.
-
Tissue Preparation : Membranes are prepared from tissues rich in the target receptors (e.g., rat cerebral cortex for β-receptors).
-
Assay :
-
Tissue membranes are incubated with a specific radioligand (e.g., ³H-prazosin for α1, ¹²⁵I-ICYP for β-receptors).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding sites.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) to reflect the drug's binding affinity.
This guide synthesizes key preclinical findings on this compound, providing quantitative data and methodological insights for the scientific community. The evidence strongly supports its dual-action mechanism, which translates into effective blood pressure control in various hypertensive models.
References
Arotinolol's Interaction with 5HT1B Serotonergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinolol is a non-selective α/β-adrenergic receptor blocker with documented antihypertensive properties.[1][2] Beyond its primary mechanism of action, this compound has demonstrated notable affinity for the 5HT1B serotonergic receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including mood regulation, anxiety, and migraine.[3][4][5] This technical guide provides an in-depth analysis of the interaction between this compound and the 5HT1B receptor, summarizing the available quantitative data, outlining detailed experimental protocols to further characterize this interaction, and visualizing the associated signaling pathways.
Quantitative Data Summary
This compound's affinity for the 5HT1B receptor has been quantified through radioligand binding assays. The available data, presented in Table 1, indicates that this compound displaces the radioligand ¹²⁵I-iodocyanopindolol (¹²⁵I-ICYP) from 5HT1B-serotonergic receptor sites with high affinity.
Table 1: Binding Affinity of this compound for the 5HT1B Receptor
| Parameter | Value | Description | Source |
| pKi | 7.97 | Negative logarithm of the inhibitory constant, indicating high binding affinity. | |
| pKi | 8.16 | Negative logarithm of the inhibitory constant, from a separate determination, confirming high binding affinity. |
Functional Activity at the 5HT1B Receptor
While the binding affinity of this compound for the 5HT1B receptor is well-documented, its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is not explicitly detailed in the currently available literature. However, based on its chemical structure and its primary classification as a receptor blocker, it is hypothesized that this compound acts as a competitive antagonist at the 5HT1B receptor. This would mean that this compound binds to the receptor but does not elicit a downstream signaling response, instead blocking the binding and subsequent action of the endogenous agonist, serotonin (B10506) (5-HT).
Further experimental investigation is required to definitively determine the functional nature of this interaction. The following sections provide detailed protocols for assays designed to elucidate this.
Signaling Pathways
The 5HT1B receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades. The primary downstream effect of 5HT1B receptor activation is the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP).
The following diagram illustrates the canonical 5HT1B receptor signaling pathway and the hypothesized antagonistic effect of this compound.
Caption: this compound's hypothesized antagonistic action at the 5HT1B receptor.
Experimental Protocols
To definitively characterize the functional effect of this compound on the 5HT1B receptor, a series of in vitro pharmacological assays are recommended. The following protocols provide detailed methodologies for these key experiments.
Radioligand Binding Assay (Competition)
This assay confirms the binding affinity of this compound to the 5HT1B receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5HT1B receptor.
Materials:
-
Cell membranes expressing the human 5HT1B receptor (e.g., from transfected CHO or HEK293 cells).
-
Radioligand: [³H]-GR125743 or another suitable 5HT1B-selective radioligand.
-
Non-specific binding control: 10 µM serotonin or another suitable unlabeled 5HT1B agonist.
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled agonist).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a competition binding assay.
Caption: Workflow for determining the Ki of this compound at the 5HT1B receptor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5HT1B receptor. It can distinguish between agonists, antagonists, and inverse agonists.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5HT1B receptor.
Materials:
-
Cell membranes expressing the human 5HT1B receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
A known 5HT1B receptor agonist (e.g., serotonin or a selective agonist).
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Agonist Mode:
-
Prepare serial dilutions of this compound.
-
Incubate the cell membranes with GDP and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration and wash with ice-cold buffer.
-
Measure the bound radioactivity. An increase in [³⁵S]GTPγS binding indicates agonist activity.
-
-
Antagonist Mode:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes with the this compound dilutions.
-
Add a fixed concentration of a known 5HT1B agonist (typically its EC₈₀).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Follow the incubation, filtration, and counting steps as in the agonist mode. A rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism.
-
-
Inverse Agonist Mode:
-
Measure the basal [³⁵S]GTPγS binding in the absence of any ligand.
-
Incubate the cell membranes with varying concentrations of this compound and measure [³⁵S]GTPγS binding. A decrease in basal binding indicates inverse agonist activity.
-
The logical flow for interpreting the results of a GTPγS binding assay is depicted below.
Caption: Decision tree for characterizing this compound's functional activity.
cAMP Accumulation Assay
This assay measures the downstream consequence of 5HT1B receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.
Objective: To confirm the functional activity of this compound by measuring its effect on cAMP production.
Materials:
-
Whole cells expressing the human 5HT1B receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
A known 5HT1B receptor agonist.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
Cell culture medium.
Procedure:
-
Agonist Mode:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-treat the cells with varying concentrations of this compound.
-
Add a fixed concentration of a known 5HT1B agonist in the presence of forskolin.
-
Follow the incubation and measurement steps as in the agonist mode. The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation indicates antagonist activity.
-
Conclusion
This compound exhibits a high binding affinity for the 5HT1B serotonergic receptor. While its functional activity at this receptor remains to be definitively established, it is hypothesized to be a competitive antagonist. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise nature of this interaction. A thorough understanding of this compound's effects on the 5HT1B receptor is crucial for a complete pharmacological profiling of this compound and may reveal novel therapeutic applications beyond its established role as an antihypertensive agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of the hypotensive effect of a new beta-adrenergic blocking drug, this compound (S-596) in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Arotinolol: A Technical Whitepaper
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Arotinolol is a potent therapeutic agent characterized by its dual mechanism of action as a non-selective β-adrenergic and α1-adrenergic receptor antagonist. Initially developed by Sumitomo Pharmaceuticals in Japan under the code S-596, it has demonstrated significant efficacy in the management of essential hypertension, essential tremor, and chronic heart failure. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and clinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the experimental methodologies employed in its evaluation, presents quantitative data in structured tables for clarity, and visualizes key biological pathways and experimental workflows using Graphviz diagrams.
Discovery and Synthesis
This compound, initially identified as S-596, was developed as a novel antihypertensive agent with a dual-acting mechanism to provide a more comprehensive approach to blood pressure control. The rationale was to combine the cardiac effects of β-blockade with the vasodilatory effects of α-blockade.
Chemical Synthesis
The synthesis of this compound hydrochloride can be achieved through a multi-step process. A common pathway involves the reaction of 2-[2,3-glycidyl-4-(5-carbamyl-2-thienyl)] thiazole (B1198619) with tert-butylamine (B42293), followed by salt formation with hydrochloric acid.
Experimental Protocol: Synthesis of this compound Hydrochloride
A representative synthesis protocol is as follows:
-
Preparation of 2-[2,3-glycidyl-4-(5-carbamyl-2-thienyl)] thiazole: 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium bicarbonate, in an aqueous solution. The reaction is typically stirred for several hours at room temperature. The resulting solid intermediate is then filtered and purified.
-
Synthesis of this compound: The prepared 2-[2,3-glycidyl-4-(5-carbamyl-2-thienyl)] thiazole is dissolved in a suitable solvent like absolute ethanol. An excess of tert-butylamine is added, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under reduced pressure.
-
Formation of this compound Hydrochloride: The crude this compound base is dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). Concentrated hydrochloric acid is then added to the solution to precipitate this compound hydrochloride. The resulting solid is filtered, washed, and dried to yield the final product.
Pharmacological Profile
This compound's therapeutic effects are derived from its competitive antagonism at both β- and α1-adrenergic receptors. This dual blockade results in a reduction in heart rate and cardiac output (β1-blockade), as well as vasodilation of peripheral blood vessels (α1-blockade), leading to a decrease in blood pressure.
Mechanism of Action and Signaling Pathways
This compound binds with high affinity to β1- and β2-adrenergic receptors, and also to α1-adrenergic receptors. The blockade of these receptors modulates downstream signaling cascades.
-
β-Adrenergic Receptor Blockade: Antagonism of β1-receptors in the heart, which are primarily coupled to Gs proteins, inhibits the activation of adenylyl cyclase. This leads to decreased production of cyclic AMP (cAMP) and reduced activation of protein kinase A (PKA). The consequences include a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy). Blockade of β1-receptors in the kidney reduces renin secretion.
-
α1-Adrenergic Receptor Blockade: Antagonism of α1-receptors in vascular smooth muscle, which are coupled to Gq proteins, inhibits the activation of phospholipase C (PLC). This reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and reduced protein kinase C (PKC) activation. The result is smooth muscle relaxation and vasodilation.
-
Effects on Nitric Oxide and Kv Channels: Studies have indicated that this compound-induced vasodilation also involves an increase in endothelial nitric oxide (NO) production and modulation of voltage-gated potassium (Kv) channels, further contributing to its antihypertensive effects.
Pharmacodynamics
This compound exhibits high affinity for β-adrenergic receptors and notable affinity for α1-adrenergic receptors.
| Receptor Subtype | Binding Affinity (pKi) |
| β1-adrenoceptor | 9.74 |
| β2-adrenoceptor | 9.26 |
| 5-HT1B Receptor | 7.97 |
Data from radioligand binding assays using rat cerebral cortical membranes.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., ¹²⁵I-iodocyanopindolol) and varying concentrations of this compound in a final volume of 250-500 µL.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation and Detection: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with plasma concentrations peaking approximately 2 hours post-dose. It exhibits stereospecific pharmacokinetics, with the S-enantiomer being more extensively metabolized. The primary route of elimination is through the urine. This compound is highly bound to serum proteins, particularly α1-acid glycoprotein.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours |
| Elimination Half-life (t1/2) | Approximately 7.2 hours |
| Protein Binding (R-enantiomer) | 95.3% |
| Protein Binding (S-enantiomer) | 84.5% |
Preclinical Development
Preclinical studies in various animal models of hypertension have confirmed the antihypertensive efficacy of this compound.
In Vivo Studies in Spontaneously Hypertensive Rats (SHR)
Chronic oral administration of this compound has been shown to produce a sustained antihypertensive effect in spontaneously hypertensive rats (SHR).
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in Mean Blood Pressure | Change in Heart Rate |
| This compound | 20 | 12 weeks | ↓ >20 mmHg | Significant ↓ |
| This compound | 100 | 12 weeks | ↓ >20 mmHg | Significant ↓ |
| Propranolol (B1214883) (Comparator) | 100 | 12 weeks | ↓ >20 mmHg | Significant ↓ |
Experimental Protocol: Chronic Antihypertensive Study in SHR
-
Animals: Male Spontaneously Hypertensive Rats (SHR) are used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls.
-
Drug Administration: this compound is administered orally once daily for a period of several weeks (e.g., 12 weeks).
-
Blood Pressure and Heart Rate Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at regular intervals throughout the study. Direct mean blood pressure can be measured via an arterial cannula at the end of the study.
-
Data Analysis: Changes in blood pressure and heart rate are compared between the treated, control SHR, and WKY groups using appropriate statistical methods (e.g., ANOVA).
Clinical Development
This compound has been evaluated in numerous clinical trials for its efficacy and safety in treating essential hypertension, essential tremor, and chronic heart failure.
Essential Hypertension
Clinical trials have consistently demonstrated the antihypertensive efficacy of this compound.
| Study Population | This compound Dose | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| 27 Hypertensive Patients | 10-15 mg twice daily | 8 weeks | 31 (18%) | 16 (15%) |
| 24 "Non-dipper" Hypertensives | 10-20 mg twice daily | 4 weeks | Significant reduction | Significant reduction |
| 23 "Dipper" Hypertensives | 10-20 mg twice daily | 4 weeks | Significant reduction | Significant reduction |
| Younger Hypertensives | Not specified | 8 weeks | 11.4 (daytime), 15.0 (night-time) | Significant reduction |
| Older Hypertensives | Not specified | 8 weeks | 12.8 (daytime) | Significant reduction |
Experimental Protocol: Multicenter, Single-Blind, Parallel Trial in Hypertension
-
Patient Population: Patients with essential hypertension meeting specific inclusion criteria (e.g., diastolic blood pressure 90-109 mmHg) are recruited.
-
Study Design: The study may include a single-blind placebo run-in period, followed by randomization to treatment groups.
-
Treatment: Patients receive this compound at a specified dose and frequency for a defined duration (e.g., 4-8 weeks).
-
Efficacy Assessment: Blood pressure is monitored, often using 24-hour ambulatory blood pressure monitoring (ABPM), to assess changes from baseline.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound on blood pressure with baseline or a comparator group.
Essential Tremor
This compound has also been shown to be effective in reducing the amplitude of essential tremor.
| Study Population | This compound Dose | Duration | Outcome |
| 15 Patients with Essential Tremor | 30 mg per day | 8 weeks | Significant reduction in postural and action tremor amplitude |
| 161 Patients with Essential Tremor (Crossover with Propranolol) | 10-30 mg per day | 6 weeks per treatment | As effective as propranolol in reducing tremor, with a more significant effect on motor-task performance scores |
Experimental Protocol: Crossover, Multiple-Dose Comparative Trial in Essential Tremor
-
Patient Population: Outpatients diagnosed with essential tremor are enrolled.
-
Study Design: A crossover design is employed where patients receive both this compound and a comparator (e.g., propranolol) in a randomized sequence, separated by a washout period.
-
Treatment: Patients receive escalating doses of each medication, with each treatment course lasting several weeks.
-
Efficacy Assessment: Tremor is evaluated using objective measures such as accelerometer readings and standardized clinical rating scales (e.g., self-reported disability scale, motor performance score).
-
Data Analysis: The effects of the two treatments on tremor scores are compared using appropriate statistical tests for a crossover design.
Conclusion
This compound is a well-characterized therapeutic agent with a dual α/β-adrenergic blocking mechanism that provides a solid foundation for its efficacy in treating cardiovascular and neurological disorders. Its discovery and development have been supported by extensive preclinical and clinical research, demonstrating its ability to effectively lower blood pressure and reduce essential tremor. The detailed pharmacological profile and experimental data presented in this guide offer valuable insights for researchers and clinicians involved in the ongoing study and application of this compound and the development of similar therapeutic agents.
Arotinolol: Unveiling Therapeutic Potential Beyond Cardiovascular Disease
An In-depth Technical Guide on the Emerging Non-Cardiovascular Applications of an Alpha/Beta-Adrenergic Receptor Antagonist
Abstract
Arotinolol, a potent alpha- and beta-adrenergic receptor antagonist, has long been established in the management of cardiovascular disorders. However, a growing body of preclinical and clinical evidence has illuminated its therapeutic potential in a range of non-cardiovascular diseases. This technical guide provides a comprehensive overview of the current state of research into these novel applications, with a focus on essential tremor, glaucoma, and the emerging prospect of obesity management. We delve into the pharmacological mechanisms, summarize key clinical findings in structured data tables, detail experimental protocols from pivotal studies, and visualize the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to explore the expanded therapeutic horizon of this compound.
Introduction: The Pharmacology of this compound
This compound hydrochloride is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties.[1] This dual mechanism of action, inhibiting the effects of catecholamines on both alpha and beta-adrenergic receptors, underpins its therapeutic effects.[2][3] While its utility in hypertension is well-documented, the widespread distribution of adrenergic receptors throughout the body provides a strong rationale for exploring its efficacy in other pathological conditions. This guide focuses on the most compelling evidence for this compound's use in non-cardiovascular diseases.
This compound in the Management of Essential Tremor
Essential tremor is a common movement disorder characterized by postural and action tremors.[4] The therapeutic effect of beta-blockers in essential tremor is thought to be mediated by peripheral beta-adrenergic receptors.[5] this compound has demonstrated significant efficacy in reducing tremor amplitude in multiple clinical studies.
Quantitative Data Summary
| Study | Number of Patients | Dosage | Duration | Key Outcomes | Reference |
| Kuroda et al. (1988) | 15 | 30 mg/day | 8 weeks | Significant reduction in the amplitude of postural and action tremor as measured by accelerometer readings. | |
| Lee et al. (2003) | 161 (completed) | 10, 20, 30 mg/day | 6 weeks | This compound was as effective as propranolol (B1214883) in reducing tremor. Motor-task performance scores showed a more significant effect for this compound. | |
| Kim et al. (2001) | 30 | 10 mg to 30 mg/day | 6 weeks | 66.7% of patients showed a reduction in tremor. The most effective dose was 30 mg/day, improving all items of the Essential Tremor Rating Scales (ETRS). |
Experimental Protocols
2.2.1. Crossover Comparative Trial of this compound and Propranolol
-
Objective: To compare the efficacy and safety of this compound with propranolol in patients with essential tremor.
-
Study Design: A multicenter, randomized, crossover, multiple-dose comparative trial.
-
Participants: 175 outpatients with essential tremor were enrolled, with 161 completing the study.
-
Treatment Protocol: The study consisted of two treatment arms arranged in a crossover design. Patients received escalating doses of either this compound (10 mg/day, 20 mg/day, 30 mg/day) or propranolol (40 mg/day, 80 mg/day, 160 mg/day). Each treatment course lasted for 6 weeks.
-
Outcome Measures:
-
Primary: Self-reported disability scale and a motor performance score.
-
Assessments: Evaluations were conducted at eight consecutive visits. Motor performance was assessed before drug intake and 14 days after each treatment.
-
-
Statistical Analysis: Treatment effects were evaluated using analysis of variance (ANOVA) with the Hills-Armitage test.
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound in essential tremor is primarily attributed to its blockade of peripheral beta-2 adrenergic receptors on skeletal muscle, which are thought to be involved in the generation and maintenance of tremor.
This compound in the Treatment of Glaucoma (Intraocular Pressure Reduction)
Glaucoma is a progressive optic neuropathy characterized by elevated intraocular pressure (IOP). Beta-blockers are a mainstay in glaucoma therapy, reducing IOP by decreasing aqueous humor production. This compound, when administered topically, has been shown to effectively lower IOP.
Quantitative Data Summary
| Study | Number of Volunteers | Drug Concentration | Key Outcomes | Reference |
| Araie et al. (1985) | 6 | 0.5% this compound | This compound significantly lowered IOP 2 hours after instillation, reaching a maximum effect similar to 0.5% timolol (B1209231) after 3 hours. Timolol lowered IOP by about 31.9% at 1 hour. This compound had less effect on hemodynamics during exercise compared to timolol. |
Experimental Protocols
3.2.1. Comparative Study of this compound and Timolol on Intraocular Pressure
-
Objective: To compare the effects of this compound and timolol on IOP and hemodynamics in healthy volunteers.
-
Study Design: A cross-over trial.
-
Participants: 6 healthy volunteers.
-
Treatment Protocol: 0.5% timolol or 0.5% this compound ophthalmic solutions were instilled in both eyes of the volunteers with a 48-hour interval between treatments.
-
Outcome Measures:
-
Primary: Intraocular pressure (IOP).
-
Secondary: Heart rate at rest and the double product (blood pressure x heart rate) during exercise.
-
-
Assessments: IOP and hemodynamic parameters were measured at baseline and at various time points after drug administration.
Signaling Pathway and Experimental Workflow
This compound's effect on IOP is mediated by its blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a reduction in the production of aqueous humor.
Emerging Potential: this compound in Obesity
Preclinical studies have suggested a novel role for this compound in the management of obesity. The proposed mechanism involves the activation of thermogenesis in brown adipose tissue (BAT), a specialized fat tissue that dissipates energy as heat.
Quantitative Data Summary
| Study | Animal Model | Dosage | Duration | Key Outcomes | Reference |
| Yoshida et al. (1994) | MSG-induced obese mice | 350 mg/kg in feed | 6 weeks | This compound significantly increased mitochondrial protein content and GDP binding in BAT, leading to a reduction in obesity. In contrast, propranolol led to weight gain. | |
| Umekawa et al. (2001) | Isolated brown-fat cells | EC50 ~20 µM | In vitro | This compound stimulated thermogenesis (oxygen consumption) in isolated brown-fat cells, acting as a weak partial agonist on beta-3 adrenergic receptors. |
Experimental Protocols
4.2.1. This compound-Induced Thermogenesis in Obese Mice
-
Objective: To investigate the effect of this compound on BAT thermogenesis and obesity in a mouse model.
-
Animal Model: Monosodium-L-glutamate (MSG)-induced obese mice and saline-treated control mice.
-
Treatment Protocol: Mice were fed a standard diet containing this compound hydrochloride (350 mg/kg of feed) for 6 weeks. A control group received the standard diet alone, and another group received a diet containing propranolol hydrochloride (525 mg/kg of feed).
-
Outcome Measures:
-
Primary: Body weight, mean blood pressure.
-
Secondary: Mitochondrial protein content in BAT, specific and total binding of guanosine-5'-diphosphate (GDP) in BAT mitochondria (an indicator of thermogenic activity).
-
-
Statistical Analysis: Comparison of outcomes between the different treatment groups.
Signaling Pathway
This compound is hypothesized to activate BAT thermogenesis through its partial agonism at beta-3 adrenergic receptors, which are highly expressed in brown adipocytes. This activation leads to increased uncoupling protein 1 (UCP1) expression and subsequent heat production.
Other Potential Non-Cardiovascular Applications: Avenues for Future Research
While the evidence is less robust, the pharmacological profile of this compound suggests potential utility in other non-cardiovascular conditions.
-
Anxiety Disorders: Beta-blockers are sometimes used off-label to manage the physical symptoms of anxiety, such as tachycardia and tremor. However, there is a lack of specific clinical trials investigating the efficacy of this compound in anxiety disorders.
-
Portal Hypertension: Non-selective beta-blockers are a cornerstone of therapy for portal hypertension, reducing portal pressure and the risk of variceal bleeding. Although this compound is a non-selective beta-blocker, its use in this specific indication has not been extensively studied.
Conclusion and Future Directions
This compound has demonstrated clear therapeutic benefits beyond its traditional cardiovascular applications, with strong evidence supporting its use in essential tremor and glaucoma. The preclinical findings in obesity are intriguing and warrant further investigation to translate these observations into clinical practice. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's effects in these non-cardiovascular diseases, conducting large-scale, randomized controlled trials to confirm its efficacy and safety, and exploring its potential in other conditions where adrenergic signaling plays a key pathophysiological role. The versatility of this compound's dual alpha- and beta-adrenergic blockade makes it a promising candidate for drug repurposing and the development of novel therapeutic strategies.
References
- 1. A Preliminary Investigation on the Effects of Atenolol for Treating Symptoms of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on insulin sensitivity in obese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Number of ongoing Clinical Trials (for drugs) involving Essential Tremor by Phase - GlobalData [globaldata.com]
- 4. KoreaMed [koreamed.org]
- 5. Treatment of essential tremor with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Review of the Pharmacodynamics of Arotinolol
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Arotinolol is a potent antihypertensive agent characterized by its unique dual-antagonistic activity against both α- and β-adrenergic receptors. This technical guide provides a comprehensive analysis of the pharmacodynamics of this compound, with a focus on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a non-selective β-adrenergic antagonist with additional α1-adrenergic blocking properties, classifying it as a third-generation beta-blocker.[1][2] This dual-receptor antagonism contributes to its clinical efficacy in treating hypertension and other cardiovascular disorders.[1][3] By blocking β-adrenergic receptors in the heart, this compound reduces heart rate and cardiac output.[4] Simultaneously, its blockade of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance. This multifaceted mechanism of action provides a comprehensive approach to blood pressure control.
Receptor Binding Affinity and Selectivity
The pharmacodynamic profile of this compound is fundamentally defined by its high affinity for both β- and α-adrenergic receptors. Radioligand binding assays have been instrumental in quantifying this affinity.
Beta-Adrenergic Receptors
This compound exhibits high affinity for both β1- and β2-adrenergic receptors. Competitive radioligand binding studies using 125I-iodocyanopindolol (125I-ICYP) as the radioligand in rat cerebral cortical membranes have demonstrated its potent β-adrenergic blockade.
Table 1: this compound Binding Affinity (pKi) for β-Adrenergic Receptors
| Receptor Subtype | pKi Value | Reference |
| β1-Adrenergic | 9.74 | |
| β2-Adrenergic | 9.26 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Alpha-1 Adrenergic Receptors
While quantitative pKi or Ki values for this compound at α1-adrenergic receptors are not as readily available in the reviewed literature, functional studies have confirmed its α1-blocking activity. Studies in anesthetized rabbits have shown that this compound can block the pressor response to the α1-agonist phenylephrine. Furthermore, in isolated dog coronary arteries, this compound inhibited norepinephrine-induced contractions, an effect augmented by propranolol (B1214883) (a non-selective β-blocker), suggesting a direct α1-adrenoceptor blocking action. Research suggests that the α-adrenoceptor blockade potency of this compound is approximately one-eighth of its β-adrenoceptor blockade potency.
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
The determination of this compound's binding affinity for β-adrenergic receptors typically involves a competitive radioligand binding assay.
-
Objective: To determine the inhibitory constant (Ki) of this compound for β1- and β2-adrenergic receptors.
-
Materials:
-
Tissue preparation: Rat cerebral cortical membranes (a rich source of β1- and β2-adrenergic receptors).
-
Radioligand: 125I-iodocyanopindolol (125I-ICYP), a non-selective β-adrenergic antagonist.
-
Competitor: this compound at various concentrations.
-
Assay buffer.
-
-
Methodology:
-
Incubation: A fixed concentration of 125I-ICYP is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-ICYP). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental workflow for a competitive radioligand binding assay.
Downstream Signaling Pathways
This compound exerts its therapeutic effects by modulating the downstream signaling cascades of α1- and β-adrenergic receptors.
Beta-Adrenergic Receptor Blockade
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines (e.g., norepinephrine, epinephrine), activate adenylyl cyclase via the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and renin release. This compound, as a β-blocker, competitively inhibits the binding of catecholamines to these receptors, thereby attenuating this signaling cascade.
This compound's inhibition of the β-adrenergic signaling pathway.
Alpha-1 Adrenergic Receptor Blockade
α1-adrenergic receptors are coupled to the Gq alpha subunit. Activation of these receptors by catecholamines stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium and activation of PKC in vascular smooth muscle cells leads to vasoconstriction. By blocking α1-receptors, this compound inhibits this pathway, resulting in vasodilation.
This compound's inhibition of the α1-adrenergic signaling pathway.
Intrinsic Sympathomimetic Activity (ISA)
Preclinical studies have indicated that this compound lacks intrinsic sympathomimetic activity (ISA). ISA is the capacity of a β-blocker to partially activate β-adrenergic receptors, which can be beneficial in certain patient populations. The absence of ISA in this compound means it acts as a pure antagonist at β-receptors.
Conclusion
This compound's pharmacodynamic profile is distinguished by its potent and dual antagonism of both α1- and β-adrenergic receptors. This comprehensive mechanism of action, supported by quantitative binding data and a clear understanding of its impact on downstream signaling pathways, underpins its efficacy as an antihypertensive agent. The detailed experimental protocols and signaling diagrams provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of adrenergic receptor pharmacology and the development of novel cardiovascular therapeutics. Further research to precisely quantify the α1-adrenergic receptor binding affinity of this compound would provide a more complete picture of its pharmacodynamic profile.
References
- 1. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | α/β-Adrenergic Receptor Blocker | MCE [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Arotinolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols for the pharmacological characterization of Arotinolol, a non-selective α/β-adrenergic receptor blocker. The following sections detail methodologies for key experiments, present quantitative data in structured tables, and visualize relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data available for this compound in various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Source | pKi | Reference |
| β1-adrenergic | 125I-ICYP | Rat cerebral cortical membranes | 9.74 | [1] |
| β2-adrenergic | 125I-ICYP | Rat cerebral cortical membranes | 9.26 | [1] |
| 5-HT1B | 125I-ICYP | Not Specified | 7.97 (for β1 displacement) | [1] |
| 5-HT1B | 125I-ICYP | Not Specified | 8.16 (for β2 displacement) | [1] |
| α1-adrenergic | Not Specified | Not Specified | Comparable to yohimbine | [2] |
Table 2: Functional Activity of this compound in Isolated Tissues
| Assay | Tissue | Agonist | This compound Effect | Concentration Range | Reference |
| Renin Release | Rat kidney cortical slices | Isoproterenol (B85558) (10-6 M) | Inhibition | 10-8 to 10-4 M | |
| Vascular Relaxation | Isolated dog coronary artery (distal) | Norepinephrine | Inhibition | 10-6 to 10-5 M | |
| Vascular Contraction | Isolated dog coronary artery (proximal) | Norepinephrine | Inhibition | 10-6 to 10-5 M |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. While specific protocols for this compound are not always available in the public domain, the following represent standard and adaptable procedures for characterizing α/β-adrenergic receptor blockers.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competition binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human β1 or β2-adrenergic receptors.
-
[125I]-Iodocyanopindolol (125I-ICYP) as the radioligand.
-
This compound hydrochloride.
-
Propranolol (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (e.g., 125I-ICYP at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay (for β-adrenergic antagonism)
This protocol describes a method to assess the functional antagonism of this compound at β-adrenergic receptors by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Objective: To determine the potency (IC50) of this compound in inhibiting isoproterenol-stimulated cAMP production in cells expressing β-adrenergic receptors.
Materials:
-
CHO or HEK293 cells stably expressing human β1 or β2-adrenergic receptors.
-
Isoproterenol (a non-selective β-agonist).
-
This compound hydrochloride.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
Procedure:
-
Cell Culture: Seed the cells in a 96- or 384-well plate and grow to confluence.
-
Pre-treatment: On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration for cAMP production) to the wells and incubate for a further 15-30 minutes at 37°C. Include control wells with no agonist (basal) and with forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data with the basal level as 0% and the isoproterenol-stimulated level (in the absence of this compound) as 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Functional Assay: Intracellular Calcium Mobilization Assay (for α1-adrenergic antagonism)
This protocol outlines a method to evaluate the antagonistic effect of this compound on α1-adrenergic receptors by measuring its ability to block agonist-induced increases in intracellular calcium.
Objective: To determine the potency (IC50) of this compound in inhibiting phenylephrine-induced intracellular calcium mobilization in cells expressing α1-adrenergic receptors.
Materials:
-
HEK293 or other suitable cells endogenously or recombinantly expressing human α1-adrenergic receptors.
-
Phenylephrine (B352888) (an α1-selective agonist).
-
This compound hydrochloride.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate for 30-60 minutes at 37°C.
-
Pre-treatment: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a few seconds, then inject a fixed concentration of phenylephrine (typically the EC80 concentration for calcium mobilization) and continue recording the fluorescence signal for 1-2 minutes.
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data with the baseline fluorescence as 0% and the phenylephrine-induced response (in the absence of this compound) as 100%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for α1, α2, and β-adrenergic receptors, which are the primary targets of this compound.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro characterization of this compound.
References
- 1. Effects of this compound, an alpha- and beta-adrenoceptor antagonist, on renin release from rat kidney cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible alpha-adrenoceptor blocking activity of this compound (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Arotinolol's Effects on Hypertension in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the antihypertensive effects of Arotinolol. This document outlines the methodologies for inducing hypertension, administering the compound, and assessing its impact on key cardiovascular parameters.
Introduction to this compound
This compound is a non-selective beta-adrenoceptor antagonist with additional alpha-1-adrenergic receptor blocking properties.[1][2] This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and cardiac output (beta-blockade) and promoting vasodilation (alpha-blockade).[1][3] Studies have shown its efficacy in reducing blood pressure in various experimental models of hypertension.
Animal Models for Hypertension Research
The selection of an appropriate animal model is critical for elucidating the mechanisms of hypertension and evaluating the efficacy of antihypertensive drugs. The following models are widely used and relevant for studying the effects of this compound.
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, volume-dependent hypertension.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: A model of renovascular hypertension characterized by activation of the renin-angiotensin system.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined below.
Table 1: Effects of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Duration | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| WKY Control | Vehicle | 12 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| SHR Control | Vehicle | 12 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| SHR + this compound | 20 | 12 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| SHR + this compound | 100 | 12 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| SHR + Propranolol | 100 | 12 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| WKY: Wistar-Kyoto rats (normotensive control) |
Data based on findings from a 12-week study in SHR rats.
Table 2: Effects of this compound on Hemodynamic Parameters in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| Sham Control | Vehicle | 4 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| DOCA-Salt Control | Vehicle | 4 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| DOCA-Salt + this compound | Specify Dose | 4 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
Table 3: Effects of this compound on Hemodynamic Parameters in 2K1C Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| Sham Control | Vehicle | 4 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| 2K1C Control | Vehicle | 4 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
| 2K1C + this compound | Specify Dose | 4 weeks | Insert Data | Insert Data | Insert Data | Insert Data |
Table 4: Effects of this compound on Vascular Remodeling and Endothelial Function
| Treatment Group | Aortic Collagen Content (%) | Aortic p-eNOS/eNOS Ratio |
| WKY Control | Insert Data | Insert Data |
| SHR Control | Insert Data | Insert Data |
| SHR + this compound | Insert Data | Insert Data |
| DOCA-Salt Control | Insert Data | Insert Data |
| DOCA-Salt + this compound | Insert Data | Insert Data |
| 2K1C Control | Insert Data | Insert Data |
| 2K1C + this compound | Insert Data | Insert Data |
This compound has been shown to reduce aortic collagen deposition and increase eNOS phosphorylation in SHR rats.
Experimental Protocols
I. Animal Models of Hypertension
A. Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Procedure:
-
At 16 weeks of age, confirm hypertension in SHR rats via blood pressure measurement.
-
Randomly assign SHR rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage for the specified duration (e.g., 8-12 weeks).
-
Monitor blood pressure and heart rate weekly.
-
At the end of the treatment period, collect blood and tissues for further analysis.
-
B. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model induces hypertension through mineralocorticoid excess and high salt intake.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats and perform a unilateral nephrectomy (left kidney).
-
Allow a one-week recovery period.
-
Implant a slow-release pellet of deoxycorticosterone acetate (DOCA, e.g., 25 mg) subcutaneously. Alternatively, administer DOCA (20mg/kg) subcutaneously twice a week.
-
Replace drinking water with 1% NaCl solution.
-
The sham control group undergoes a sham surgery without nephrectomy and DOCA implantation and receives regular drinking water.
-
Confirm the development of hypertension after 2-3 weeks.
-
Initiate this compound or vehicle treatment and continue for the desired duration.
-
C. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model
This model mimics renovascular hypertension.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat and expose the left renal artery through a flank incision.
-
Place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis.
-
The contralateral (right) kidney remains untouched.
-
The sham control group undergoes a similar surgery without the placement of the clip.
-
Allow a recovery period and monitor blood pressure for the development of hypertension, which typically occurs within 3-4 weeks.
-
Once hypertension is established, begin treatment with this compound or vehicle.
-
II. Measurement of Cardiovascular Parameters
A. Non-invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)
This method is suitable for frequent monitoring of systolic blood pressure.
-
Equipment: Tail-cuff plethysmography system.
-
Procedure:
-
Acclimatize the rats to the restraining device and warming chamber for several days before the actual measurement.
-
On the day of measurement, place the rat in the restrainer and allow it to acclimatize for 10-15 minutes.
-
Place the tail cuff and pulse sensor on the rat's tail.
-
Inflate and deflate the cuff automatically and record the systolic blood pressure.
-
Obtain at least three stable consecutive readings and calculate the average.
-
B. Invasive Blood Pressure Measurement (Radiotelemetry)
This method provides continuous and accurate measurement of blood pressure and heart rate in conscious, freely moving animals.
-
Equipment: Implantable telemetry transmitter, receiver, and data acquisition system.
-
Procedure:
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery of the rat.
-
Place the body of the transmitter in the peritoneal cavity or a subcutaneous pocket.
-
Allow a recovery period of at least one week.
-
House the rat in a cage placed on a receiver platform to continuously record blood pressure and heart rate data.
-
III. Histological and Biochemical Analysis
A. Assessment of Vascular Fibrosis (Collagen Deposition)
-
Masson's Trichrome Staining:
-
Fix aortic tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and deparaffinize and rehydrate.
-
Stain with Weigert's iron hematoxylin, followed by Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline (B41778) blue.
-
Dehydrate and mount. Collagen fibers will be stained blue, nuclei black, and cytoplasm red/pink.
-
-
Picrosirius Red Staining:
-
Prepare paraffin-embedded tissue sections as described above.
-
Stain the sections with Picro-Sirius red solution for 60 minutes.
-
Wash with acidified water, dehydrate, and mount.
-
Visualize under polarized light, where collagen fibers will appear bright red or yellow. The intensity of the color can be quantified using image analysis software.
-
B. Quantification of Collagen Content (Hydroxyproline Assay)
This assay provides a quantitative measure of total collagen content.
-
Procedure:
-
Hydrolyze a known weight of aortic tissue in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
React the sample with Chloramine-T and then with Ehrlich's reagent (p-dimethylaminobenzaldehyde).
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline (B1673980) concentration based on a standard curve and convert it to collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).
-
C. Western Blot Analysis of eNOS and Phospho-eNOS
This technique is used to assess endothelial function by measuring the expression and phosphorylation of endothelial nitric oxide synthase (eNOS).
-
Procedure:
-
Homogenize aortic tissue in lysis buffer and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total eNOS (t-eNOS) and phosphorylated eNOS at Ser1177 (p-eNOS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry and express the results as a ratio of p-eNOS to t-eNOS.
-
Visualizations
Caption: Mechanism of this compound's antihypertensive action.
References
Measuring the Binding Affinity of Arotinolol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential techniques for measuring the binding affinity of Arotinolol, a nonselective α/β-adrenergic receptor blocker also known to interact with 5HT1B-serotonergic receptors.[1][2][3][4] The following sections detail the principles, protocols, and data interpretation for key methodologies, enabling researchers to effectively characterize the interaction of this compound with its target receptors.
Introduction to this compound and its Targets
This compound is a potent antihypertensive agent whose therapeutic effects are primarily attributed to its ability to block both α- and β-adrenergic receptors.[4] Understanding the binding affinity of this compound to these receptors is crucial for elucidating its pharmacological profile, optimizing drug design, and ensuring target specificity. The primary molecular targets for this compound binding studies are:
-
β1-adrenergic receptors
-
β2-adrenergic receptors
-
α1-adrenergic receptors
-
5HT1B-serotonergic receptors
The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding interaction.
Quantitative Binding Data for this compound
The following table summarizes the reported binding affinities of this compound for various receptors, as determined by radioligand binding assays.
| Receptor Target | Radioligand | pKi Value | Reference |
| β1-adrenergic receptor | 125I-ICYP | 9.74 | |
| β2-adrenergic receptor | 125I-ICYP | 9.26 | |
| 5HT1B-serotonergic receptor | 125I-ICYP | 7.97 (for β1) | |
| 5HT1B-serotonergic receptor | 125I-ICYP | 8.16 (for β2) |
Application Note 1: Radioligand Binding Assay
Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its receptor. This technique involves the use of a radiolabeled ligand that binds to the target receptor and a competing unlabeled ligand (in this case, this compound) to measure its displacement.
Experimental Protocol: Competitive Radioligand Binding Assay for this compound
This protocol outlines the steps for a competitive binding assay to determine the Ki of this compound for β-adrenergic receptors using membranes from rat cerebral cortex and 125I-ICYP (Iodocyanopindolol) as the radioligand.
Materials:
-
Rat cerebral cortical membranes (source of β-adrenergic receptors)
-
125I-ICYP (radioligand)
-
This compound hydrochloride
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Incubation plates (96-well format recommended)
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands and resuspend in assay buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
A series of dilutions of this compound hydrochloride (e.g., 10-12 to 10-5 M).
-
A fixed concentration of 125I-ICYP (typically at a concentration close to its Kd).
-
Membrane homogenate.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific binding by including a set of wells with a high concentration of a non-labeled competitor (e.g., propranolol).
-
Subtract the non-specific binding from the total binding to get the specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Application Note 2: Surface Plasmon Resonance (SPR)
Experimental Protocol: SPR Analysis of this compound Binding
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target receptor (e.g., β-adrenergic receptor)
-
This compound hydrochloride
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Receptor Immobilization: Covalently immobilize the purified target receptor onto the surface of the sensor chip using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
This compound Injection: Inject a series of concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized receptor will cause a change in the refractive index, which is measured in resonance units (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from the receptor.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound and prepare the chip for the next injection.
-
Data Analysis:
-
The sensorgram (a plot of RU versus time) provides real-time data on the association and dissociation phases.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: General workflow for Surface Plasmon Resonance (SPR).
Application Note 3: Isothermal Titration Calorimetry (ITC)
ITC is considered a gold standard for measuring binding affinity as it directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol: ITC Analysis of this compound Binding
Materials:
-
Isothermal titration calorimeter
-
Purified target receptor
-
This compound hydrochloride
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified receptor and this compound in the same buffer to minimize buffer mismatch effects.
-
Load the receptor solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of this compound into the sample cell containing the receptor.
-
The instrument measures the heat change associated with each injection.
-
-
Data Acquisition:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
The instrument software integrates these peaks to determine the heat change per injection.
-
-
Data Analysis:
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the receptor.
-
Fit the data to a binding isotherm model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.
-
Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.
This compound Signaling Pathway
This compound acts as an antagonist at adrenergic receptors, blocking the downstream signaling typically initiated by agonists like epinephrine (B1671497) and norepinephrine.
Caption: this compound's antagonistic effect on adrenergic signaling.
By employing these techniques, researchers can gain a comprehensive understanding of this compound's binding characteristics, which is essential for its continued development and clinical application.
References
Application Notes and Protocols for the Laboratory Use of Arotinolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and use of Arotinolol hydrochloride in a laboratory setting. This compound hydrochloride is a non-selective α/β-adrenergic receptor antagonist, making it a valuable tool for cardiovascular and related research.
Physicochemical and Pharmacological Properties
This compound hydrochloride is a white to light yellow crystalline powder. It is a non-selective antagonist of α1, β1, and β2 adrenergic receptors.[1] Its hydrochloride salt form enhances its solubility for research and clinical applications.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂ClN₃O₂S₃ | [2][3] |
| Molecular Weight | 408.0 g/mol | [2][3] |
| CAS Number | 68377-91-3 | |
| Appearance | White to light yellow crystalline powder | |
| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. | - |
Solubility Data
The solubility of this compound hydrochloride is a critical factor in the preparation of stock and working solutions for laboratory experiments.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Concentration (Molar) | Notes | Source |
| DMSO | 55 mg/mL | ~134.8 mM | Sonication is recommended to aid dissolution. | |
| Water | Slightly soluble (predicted: 0.0225 mg/mL) | ~55 µM | Experimental data on aqueous buffer solubility is limited. | |
| Methanol | Slightly soluble | - | - | |
| Ethanol (99.5%) | Very slightly soluble | - | - | |
| Diethyl Ether | Practically insoluble | - | - |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound hydrochloride for subsequent dilution to working concentrations.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound hydrochloride powder in a chemical fume hood.
-
Calculation: Determine the required mass of this compound hydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM) in DMSO.
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
Dissolution:
-
Weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile conical tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
Caption: Workflow for preparing this compound hydrochloride stock solution.
Preparation of Aqueous Working Solutions for In Vitro Assays
Objective: To prepare diluted, aqueous working solutions from a DMSO stock for use in cell-based assays.
Materials:
-
This compound hydrochloride stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS, pH 7.4) or cell culture medium
-
Sterile conical tubes
-
Calibrated pipettes
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound hydrochloride DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with sterile PBS or cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, the final concentration of DMSO in the working solution should be kept low, typically below 0.5% (v/v).
-
-
Mixing: Gently vortex or invert the tubes to ensure thorough mixing after each dilution step.
-
Use: Use the freshly prepared working solutions immediately for your experiments. Due to the low aqueous solubility, do not store diluted aqueous solutions for extended periods.
Preparation of Formulation for In Vivo Animal Studies
Objective: To prepare a stable formulation of this compound hydrochloride for oral administration in animal models.
Materials:
-
This compound hydrochloride powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol (Example Formulation):
This protocol is based on a formulation method for compounds with low water solubility and may need to be optimized for your specific animal model and route of administration.
-
Prepare a Concentrated Drug Solution in DMSO: Dissolve the required amount of this compound hydrochloride in DMSO to create a concentrated stock.
-
Add Co-solvents: In a stepwise manner, add PEG300 and then Tween 80 to the DMSO solution, mixing thoroughly after each addition until a clear solution is obtained.
-
Add Saline: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage).
Table 3: Example Dosages of this compound Hydrochloride in Animal Studies
| Animal Model | Dosage | Route of Administration | Source |
| Mice | 350 mg/kg in feed | Oral | - |
| Rats | 200 mg/kg | Oral gavage | - |
| Dogs | 1 µg/kg - 3 mg/kg | Intravenous | - |
In Vitro Experimental Considerations
Due to the lack of specific published IC50 values for this compound hydrochloride in various cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
General Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound hydrochloride concentrations (prepared as described in Protocol 3.2). Include a vehicle control (e.g., 0.1% DMSO in media).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound hydrochloride concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action and Signaling Pathways
This compound hydrochloride exerts its effects by blocking α1, β1, and β2 adrenergic receptors. This antagonism disrupts the downstream signaling cascades normally initiated by the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Signaling Pathway Diagrams
Caption: this compound hydrochloride blocks α1-adrenergic receptor signaling.
Caption: this compound hydrochloride blocks β1-adrenergic receptor signaling.
Caption: this compound hydrochloride blocks β2-adrenergic receptor signaling.
Disclaimer: These protocols and application notes are intended for research use only. Please consult relevant safety data sheets (SDS) and institutional guidelines before handling any chemical compounds. The provided protocols may require optimization for specific experimental conditions.
References
Application Notes: Arotinolol in Preclinical Studies of Essential Tremor
Introduction
Arotinolol is a pharmacological agent with antagonist activity at both alpha-1 and beta (beta-1 and beta-2) adrenergic receptors.[1][2] While it is approved for the treatment of essential tremor (ET) in humans in some regions, detailed preclinical data on its use in specific animal models of ET, such as the widely-used harmaline-induced tremor model, is limited in publicly available literature.[2][3] However, studies in other tremor models and the established efficacy of other beta-blockers provide a strong basis for its investigation.[4] These notes provide a framework for utilizing this compound in animal models of essential tremor, drawing upon its known pharmacology and established experimental protocols for similar compounds.
Mechanism of Action in Tremor
This compound's primary mechanism of action relevant to tremor is its blockade of beta-adrenergic receptors. The therapeutic effect of beta-blockers in essential tremor is thought to be mediated by peripheral beta-2 adrenergic receptors, although central mechanisms may also contribute. By acting as an antagonist, this compound competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors, thereby dampening the adrenergic signaling that can drive or exacerbate tremor. This compound's additional alpha-1 adrenergic blockade may also contribute to its overall pharmacological profile.
Key Applications in Animal Models
-
Efficacy Testing: Evaluating the dose-dependent efficacy of this compound in suppressing tremor amplitude and frequency.
-
Mechanistic Studies: Investigating the relative contribution of peripheral versus central beta-adrenergic blockade to tremor suppression.
-
Comparative Pharmacology: Comparing the anti-tremor effects and side-effect profile of this compound to standard-of-care agents like propranolol (B1214883).
-
Target Validation: Using this compound as a tool compound to probe the role of adrenergic pathways in novel animal models of tremor.
Experimental Protocols
The following protocols are based on established methods for inducing and measuring tremor in animal models. The harmaline-induced tremor model is the most common for ET.
Protocol 1: Harmaline-Induced Tremor in Rodents (Rat/Mouse)
This protocol describes a standard procedure for evaluating the efficacy of a compound against harmaline-induced tremors, a well-validated model for essential tremor.
1. Animals:
-
Species: Male Sprague-Dawley rats (200-250g) or Male C57BL/6 mice (20-25g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the facility for at least one week and to the testing room for at least 60 minutes before the experiment begins.
2. Materials and Reagents:
-
This compound hydrochloride.
-
Vehicle: Sterile saline (0.9% NaCl) or a suitable alternative (e.g., saline with 1% Tween 80). The vehicle must be confirmed to have no effect on tremor.
-
Harmaline (B1672942) hydrochloride (Sigma-Aldrich or equivalent).
-
Administration supplies: Syringes, appropriate gauge needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
3. Equipment:
-
Tremor monitoring system: A force plate actimeter, piezoelectric sensor, or a high-resolution video camera for observational scoring.
-
Software for spectral analysis to determine the power of tremor within the relevant frequency band (e.g., 8-12 Hz for rats, 10-16 Hz for mice).
4. Experimental Procedure:
-
Baseline Recording: Record baseline motor activity for each animal for a 10-20 minute period before any injections.
-
This compound Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer this compound (or vehicle for the control group) via the desired route (e.g., s.c. or i.p.). Doses should be determined based on pilot studies. A starting point could be extrapolated from doses used in other models (e.g., 10-30 mg/kg).
-
Allow for a pre-treatment period (typically 15-30 minutes) for the drug to be absorbed.
-
-
Harmaline Induction:
-
Administer harmaline hydrochloride (e.g., 10-15 mg/kg, s.c. for rats; 20-30 mg/kg, s.c. for mice) to induce tremor.
-
Tremor typically appears within 5-15 minutes and can last for several hours.
-
-
Tremor Measurement:
-
Place the animal in the monitoring chamber immediately after harmaline injection.
-
Record tremor activity for a defined period (e.g., 60 minutes), typically analyzed in 10-20 minute epochs.
-
5. Data Analysis:
-
Calculate the total power of motion in the tremor frequency band (e.g., 8-12 Hz in rats).
-
To reduce variability, normalize the tremor power by dividing it by the total motion power across the full frequency spectrum.
-
Compare the normalized tremor power between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Quantitative Data Summary
Direct quantitative data for this compound in a dedicated essential tremor animal model is scarce in the available literature. The table below presents data from a study using this compound in an MPTP-induced parkinsonian tremor model in monkeys, which provides the most relevant preclinical data found. For context, data for propranolol in the harmaline-induced tremor model is also included.
Table 1: Efficacy of this compound in an MPTP-Induced Primate Tremor Model
| Compound | Species | Model | Dose (s.c.) | Route | Key Finding | Reference |
|---|---|---|---|---|---|---|
| This compound | Macaca fascicularis | MPTP-Induced Parkinsonism | 20-30 mg/kg | s.c. | Significantly suppressed postural tremor in a dose-dependent manner. |
| Propranolol| Macaca fascicularis | MPTP-Induced Parkinsonism | 20-30 mg/kg | s.c. | Also effective, but induced emesis as an adverse effect. | |
Table 2: Representative Efficacy of Propranolol in the Harmaline-Induced Rodent Tremor Model
| Compound | Species | Model | Dose | Route | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Propranolol | Rat | Harmaline-Induced Tremor | 15 mg/kg | i.p. | Completely blocked the tremorigenic effect of harmaline. |
| Propranolol| Rat/Mouse | Harmaline-Induced Tremor | Not specified | Not specified | Significantly suppressed harmaline-induced tremor. | |
Visualizations: Pathways and Workflows
Caption: this compound's mechanism as a beta-adrenergic antagonist.
Caption: Experimental workflow for testing this compound.
Caption: Rationale for investigating this compound for tremor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Number of ongoing Clinical Trials (for drugs) involving Essential Tremor by Phase - GlobalData [globaldata.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic effects of this compound, a beta-adrenergic blocker, on tremor in MPTP-induced parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Arotinolol in Chronic Heart Failure Research Models
Introduction
Arotinolol is a potent nonselective α/β-adrenergic receptor blocker utilized in research and clinical settings for its antihypertensive properties.[1] Its mechanism of action involves the dual blockade of β-adrenergic receptors (β1 and β2) and α1-adrenergic receptors.[2][3] This dual blockade leads to a reduction in cardiac output and an inhibition of the counter-regulatory increase in peripheral resistance.[2][3] In the context of chronic heart failure (CHF), a condition characterized by sustained activation of the sympathetic nervous system, this mechanism is of significant interest. Chronic stimulation of β1-adrenergic receptors in the heart is known to be cardiotoxic, leading to adverse cardiac remodeling and a decline in function. This compound's ability to counteract the over-activation of the sympathetic nervous system and the renin-angiotensin system presents a compelling case for its investigation in CHF models.
These application notes provide an overview of established and potential protocols for evaluating the efficacy of this compound in preclinical research models of heart failure.
Section 1: Experimental Models & Protocols
The following protocols describe methods for inducing heart failure in rodent models and the subsequent administration and evaluation of this compound.
Protocol for Monocrotaline-Induced Pulmonary Hypertension and Right Heart Failure
This compound has been shown to prevent the development of pulmonary hypertension (PH) and right ventricular (RV) hypertrophy in a rat model where PH is induced by monocrotaline (B1676716) (MCT). This model is particularly useful for studying right-sided heart failure.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.
-
This compound Administration:
-
Dosage: Prophylactic treatment with this compound can be initiated concurrently with MCT injection.
-
Route of Administration: Oral gavage or inclusion in drinking water.
-
-
Study Duration: The development of significant PH and RV hypertrophy typically occurs within 3-4 weeks.
-
Endpoint Analysis:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Cardiac Hypertrophy: Assess RV hypertrophy by measuring the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (Fulton's Index).
-
Histology: Perform histological analysis of lung and heart tissue to assess pulmonary vascular remodeling and cardiac fibrosis.
-
Proposed Protocol for Myocardial Infarction-Induced Left Heart Failure
The most common model for studying left-sided heart failure with reduced ejection fraction (HFrEF) is the surgical ligation of the left anterior descending (LAD) coronary artery, which induces a myocardial infarction (MI).
Proposed Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Procedure (LAD Ligation):
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture (e.g., 6-0 silk) approximately 2-3 mm from its origin. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest in layers and allow the animal to recover. Sham-operated animals undergo the same procedure without ligation.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals closely for 24-48 hours.
-
Development of Heart Failure: Chronic heart failure with significant cardiac remodeling typically develops over 4 to 8 weeks post-MI.
-
This compound Administration:
-
Dosage: Based on studies in spontaneously hypertensive rats, a dose of approximately 30 mg/kg/day can be used as a starting point.
-
Route of Administration: Oral gavage, once daily.
-
Treatment Initiation: Treatment can be initiated 24 hours post-MI (to assess effects on early remodeling) or after heart failure is established (e.g., 4 weeks post-MI).
-
-
Assessment of Cardiac Function and Remodeling:
-
Echocardiography: Perform serial echocardiography (baseline, and at various time points post-MI) to measure Left Ventricular Ejection Fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions (LVIDd, LVIDs), and wall thickness.
-
Hemodynamic Analysis: At the study endpoint, perform invasive hemodynamic measurements using a pressure-volume catheter to obtain parameters like LV end-diastolic pressure (LVEDP) and dP/dtmax/min.
-
Histological and Molecular Analysis: Harvest the heart for histological staining (e.g., Masson's trichrome for fibrosis, H&E for morphology) and molecular analyses (e.g., Western blot or qPCR for markers of hypertrophy and fibrosis).
-
Proposed Protocol for Pressure Overload-Induced Heart Failure
This model mimics heart failure resulting from chronic hypertension or aortic stenosis by surgically constricting the aorta.
Proposed Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure (Transverse Aortic Constriction - TAC):
-
Anesthetize and ventilate the rat.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a suture around the transverse aorta between the brachiocephalic trunk and the left common carotid artery.
-
Tighten the suture around a needle of a specific gauge (e.g., 22G) to create a standardized degree of constriction; then remove the needle.
-
Close the chest and allow the animal to recover.
-
-
Development of Heart Failure: The heart will initially undergo a compensatory hypertrophy phase, followed by dilation and failure over several weeks to months.
-
This compound Administration:
-
Dosage: 30 mg/kg/day via oral gavage.
-
Treatment Initiation: Treatment can begin a few days post-TAC to investigate the prevention of hypertrophy and the transition to failure.
-
-
Endpoint Analysis: Assessments would be similar to the MI model, focusing on echocardiographic, hemodynamic, and histological evidence of cardiac hypertrophy, fibrosis, and dysfunction.
Section 2: Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Effects of this compound in Spontaneously Hypertensive Rats (SHR) This study focused on hypertension, a precursor to heart failure.
| Parameter | Control (SHR) | This compound (30 mg/kg/day) | Metoprolol (200 mg/kg/day) | Outcome |
| Central Arterial Pressure | Not specified | Markedly Decreased | No significant effect | This compound improves arterial pressure. |
| Pulse Wave Velocity (PWV) | Not specified | Markedly Decreased | No significant effect | This compound improves arterial stiffness. |
| Aortic Collagen Deposition | Increased | Reduced | No significant effect | This compound reduces vascular fibrosis. |
| eNOS Phosphorylation | Decreased | Significantly Increased | No significant effect | This compound improves endothelial function. |
| Data adapted from a study on spontaneously hypertensive rats after 8 weeks of treatment. |
Table 2: Summary of this compound Effects in Human Clinical Trials for Chronic Heart Failure This data is from a meta-analysis of 17 randomized controlled trials in human patients.
| Parameter | Effect of this compound Treatment |
| Treatment Efficacy | Significantly Improved |
| Left Ventricular Ejection Fraction (LVEF) | Significantly Increased |
| Cardiac Index (CI) | Significantly Increased |
| Stroke Volume (SV) | Significantly Increased |
| Brain Natriuretic Peptide (BNP) | Significantly Reduced |
| Left Ventricular End-Diastolic Volume (LVEDV) | Significantly Reduced |
| These outcomes demonstrate the therapeutic potential that can be expected in preclinical models. |
Section 3: Signaling Pathways and Visualizations
Mechanism of Action: Adrenergic Receptor Blockade
This compound exerts its effects by blocking the signaling cascade initiated by catecholamines (norepinephrine and epinephrine) at both α1 and β-adrenergic receptors on cardiomyocytes. The diagram below illustrates this mechanism.
General Experimental Workflow
The following diagram outlines a typical workflow for testing a therapeutic agent like this compound in a surgical model of chronic heart failure.
References
- 1. Multifunctional applications of hydrogel materials in myocardial infarction treatment: from tissue repair to microenvironment regulation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05286F [pubs.rsc.org]
- 2. spontaneously hypertensive rats: Topics by Science.gov [science.gov]
- 3. Preventive use of beta-blockers for anthracycline-induced cardiotoxicity: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Arotinolol analysis
Application Notes & Protocols for HPLC Analysis of Arotinolol
Introduction
This compound is a beta-blocker medication used in the management of hypertension and angina pectoris. It possesses a chiral center, resulting in two enantiomers, S-(+)- and R-(-)-Arotinolol. The enantiomers may exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial in pharmaceutical and clinical settings. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the enantioselective analysis of this compound in various matrices, including pharmaceutical formulations and biological fluids like human plasma. This document provides detailed application notes and protocols for the HPLC analysis of this compound, catering to researchers, scientists, and drug development professionals.
Chromatographic Conditions for this compound Enantioselective Analysis
Several chiral stationary phases (CSPs) have been successfully utilized for the enantiomeric separation of this compound. The choice of the column and mobile phase is critical for achieving baseline resolution of the S-(+)- and R-(-)-enantiomers. Below is a summary of reported HPLC methods.
Table 1: HPLC Methods for Enantioselective Analysis of this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Chirobiotic T (Teicoplanin macrocyclic antibiotic CSP) | Chirobiotic V | Chiralpak AD-H (Amylose-based CSP) |
| Mobile Phase | Methanol (B129727):Glacial Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v)[1] | Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.03, v/v/v)[2] | Hexane:Ethanol:Diethylamine:Triethylamine (30:70:0.1:0.1, v/v)[3] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[2] | 0.4 mL/min |
| Detection | UV at 317 nm | UV at 315 nm | UV at 315 nm |
| Internal Standard | Labetalol | Haloperidol | Not specified |
Method Validation Parameters
Method validation is essential to ensure the reliability and accuracy of the analytical data. Key validation parameters for the HPLC analysis of this compound enantiomers are summarized below.
Table 2: Validation Parameters for this compound Enantiomers Analysis in Human Plasma
| Parameter | Method 1 (Chirobiotic T) | Method 2 (Chirobiotic V) |
| Linearity Range (ng/mL) | 100 - 1500 for each enantiomer | 50 - 400 for each enantiomer |
| Correlation Coefficient (r) | 0.9998 | >0.9981 |
| Limit of Quantification (LOQ) (ng/mL) | 100 for each enantiomer | Not specified |
| Limit of Detection (LOD) (ng/mL) | 50 for each enantiomer | 20 for each enantiomer |
| Intra-day Precision (%RSD) | 1.3 - 3.4 for both enantiomers | ≤ 7.1 |
| Inter-day Precision (%RSD) | 1.9 - 4.5 for both enantiomers | Not specified |
| Intra-day Accuracy (% Error) | 1.2 - 3.5 for both enantiomers | Not specified |
| Inter-day Accuracy (% Error) | 1.5 - 6.2 for both enantiomers | Not specified |
| Recovery (%) | 93 - 103 | 96 - 104 |
Experimental Protocols
Protocol 1: Analysis of this compound Enantiomers in Human Plasma
This protocol is based on the method utilizing a Chirobiotic T column.
1. Materials and Reagents:
-
S-(+)-Arotinolol and R-(-)-Arotinolol reference standards
-
Labetalol (Internal Standard)
-
HPLC-grade Methanol, Glacial Acetic Acid, Triethylamine, and Ethyl Ether
-
Human Plasma
-
Deionized Water
2. Standard Solution Preparation:
-
Prepare individual stock solutions of S-(+)- and R-(-)-Arotinolol and Labetalol in deionized water at a concentration of 10 mg/mL.
-
Prepare working standard solutions by appropriate dilution of the stock solutions.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Spike human plasma with known concentrations of S-(+)- and R-(-)-Arotinolol and a fixed concentration of the internal standard, Labetalol.
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction using ethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase before injection into the HPLC system.
4. HPLC Analysis:
-
Column: Chirobiotic T
-
Mobile Phase: Methanol:Glacial Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 317 nm
-
Run Time: Sufficient to allow for the elution of both enantiomers and the internal standard.
Protocol 2: Analysis of this compound in Pharmaceutical Formulations
This protocol is adapted for the analysis of tablets.
1. Materials and Reagents:
-
This compound tablets
-
HPLC-grade Methanol, Glacial Acetic Acid, Triethylamine
-
Haloperidol (Internal Standard)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a stock solution of Haloperidol in methanol.
3. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a known amount of the internal standard solution.
-
Add methanol to about half the volume of the flask and sonicate to dissolve the drug.
-
Make up the volume with methanol and mix well.
-
Centrifuge or filter the solution to remove any undissolved excipients.
-
Dilute the supernatant/filtrate with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: Chirobiotic V
-
Mobile Phase: Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.03, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Appropriate for the instrument and desired sensitivity.
-
Detection: UV at 315 nm
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound in a biological matrix.
Caption: Workflow for HPLC analysis of this compound.
Stress Testing and Stability-Indicating Method
For regulatory purposes, a stability-indicating HPLC method is often required. This involves subjecting the drug to various stress conditions to ensure that the analytical method can separate the active pharmaceutical ingredient from any degradation products.
A study using a Chirobiotic V column investigated the stability of this compound under different stress conditions as recommended by the International Conference on Harmonization (ICH). The drug was found to be susceptible to degradation under alkaline, acidic, and oxidative conditions, as well as upon exposure to heat. It remained stable when exposed to sunlight. The HPLC method was able to successfully separate the this compound enantiomers from their degradation products, demonstrating its utility as a stability-indicating assay.
References
Application Notes and Protocols for In Vivo Study of Arotinolol on Cardiovascular Outcomes
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for designing and conducting in vivo studies to evaluate the cardiovascular effects of arotinolol, a potent α/β-adrenergic receptor blocker.[1] This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key pathways and workflows.
Introduction
This compound is a non-selective α/β-adrenergic receptor blocker used as an antihypertensive agent for various cardiovascular diseases.[1] Its mechanism of action involves the blockade of β1, β2, and α1-adrenergic receptors, leading to reduced cardiac output and inhibition of peripheral resistance.[2][3][4] Preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure and improving cardiac function. This document provides a framework for designing in vivo studies to further investigate the cardiovascular outcomes of this compound treatment.
Data Presentation: Summary of Preclinical In Vivo Studies
The following tables summarize quantitative data from key preclinical in vivo studies on this compound.
Table 1: Effects of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Animal Model | This compound Dose | Duration | Outcome | Reference |
| Heart Rate | SHR | 20 and 100 mg/kg/day, p.o. | 12 weeks | Significant decrease within a week | |
| Mean Blood Pressure | SHR | 20 and 100 mg/kg/day, p.o. | 12 weeks | Decrease of >20 mmHg | |
| Central Arterial Pressure (CAP) | SHR | 30 mg/kg/day | 8 weeks | Marked decrease | |
| Pulse Wave Velocity (PWV) | SHR | 30 mg/kg/day | 8 weeks | Marked decrease |
Table 2: Effects of this compound on Hemodynamic Parameters in Anesthetized Dogs
| Parameter | Animal Model | This compound Dose | Outcome | Reference |
| Mean Blood Pressure | Anesthetized Dogs | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | |
| Heart Rate | Anesthetized Dogs | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | |
| Cardiac Output | Anesthetized Dogs | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | |
| Coronary Blood Flow | Anesthetized Dogs | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | |
| Total Peripheral Resistance | Anesthetized Dogs | 1 µg/kg - 0.3 mg/kg | Dose-dependent increase |
Experimental Protocols
This section details the methodologies for key in vivo experiments to assess the cardiovascular outcomes of this compound.
2.1. Chronic Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the long-term efficacy of this compound in reducing blood pressure and heart rate in a genetic model of hypertension.
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Groups:
-
Control Group: Vehicle administration.
-
This compound Group (Low Dose): 20 mg/kg/day, p.o.
-
This compound Group (High Dose): 100 mg/kg/day, p.o.
-
Reference Drug Group (e.g., Propranolol): 100 mg/kg/day, p.o.
-
-
Procedure:
-
Acclimatize male SHR rats (e.g., 16 weeks old) for at least one week.
-
Administer this compound, reference drug, or vehicle orally once daily for 12 weeks.
-
Measure tail blood pressure and heart rate weekly. For tail blood pressure, pre-warm the rat at 50°C for 3 minutes.
-
At the end of the 12-week treatment period, directly measure mean blood pressure via a chronically implanted femoral artery cannula for higher accuracy.
-
At necropsy, collect heart and kidney tissues for weight measurement and histopathological analysis of vascular lesions.
-
Collect blood samples to measure plasma renin and aldosterone (B195564) concentrations.
-
-
Key Parameters to Measure:
-
Systolic and Diastolic Blood Pressure
-
Heart Rate
-
Organ Weights (Heart, Kidneys)
-
Incidence of Vascular Lesions
-
Plasma Renin and Aldosterone Levels
-
2.2. Aortic Stiffness Assessment in SHR
-
Objective: To investigate the effects of this compound on aortic stiffness and the underlying mechanisms.
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Groups:
-
Wistar-Kyoto (WKY) Rats (Normotensive Control)
-
SHR Control: Vehicle administration.
-
SHR + this compound: 30 mg/kg/day for 8 weeks.
-
SHR + Metoprolol (Reference β-blocker): 200 mg/kg/day for 8 weeks.
-
-
Procedure:
-
Treat 16-week-old SHRs for 8 weeks.
-
Measure central arterial pressure (CAP) and pulse wave velocity (PWV) using catheter pressure transducers.
-
Isolate aortas for the following analyses:
-
Immunohistochemistry and Biochemistry: Assess collagen deposition.
-
Western Blotting: Analyze the expression of endothelial nitric oxide synthase (eNOS) and its phosphorylated form (p-eNOS).
-
-
-
Key Parameters to Measure:
-
Central Arterial Pressure (CAP)
-
Pulse Wave Velocity (PWV)
-
Aortic Collagen Content
-
eNOS and p-eNOS protein levels
-
Mandatory Visualizations
Signaling Pathway of this compound's Cardiovascular Effects
Caption: this compound's mechanism of action on cardiovascular parameters.
Experimental Workflow for Chronic Antihypertensive Study
Caption: Workflow for the chronic antihypertensive study in SHR.
Logical Relationship of this compound's Effects on Aortic Stiffness
Caption: this compound's mechanism for improving aortic stiffness.
References
Troubleshooting & Optimization
Technical Support Center: Arotinolol Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Arotinolol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound hydrochloride?
A1: this compound hydrochloride is typically synthesized in a three-step process. The synthesis starts with the raw materials 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide, epichlorohydrin, and tert-butylamine. The process involves S-alkylation, ammonolysis, and finally, salification to yield this compound hydrochloride.[1][2] This method is considered to have a short production cycle and low synthesis cost.[1]
Q2: What are the common impurities encountered during this compound synthesis and purification?
A2: During the synthesis and storage of this compound, several process-related and degradation impurities can form. These include N-dealkylated and N-oxide species, desulfide/desulfurized analogs, and hydroxylated metabolites.[3] Residual starting materials or solvents may also be present as impurities.[3]
Q3: What analytical techniques are recommended for analyzing this compound and its impurities?
A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for routine analysis and quantification of this compound and its impurities. For structural identification and confirmation of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem LC-MS/MS are employed. High-resolution mass spectrometry can be used for identifying unknown impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structure elucidation of isolated impurities. Gas Chromatography (GC) may be used to detect residual volatile solvents.
Q4: What are the stability and storage concerns for this compound?
A4: this compound is susceptible to oxidative and hydrolytic degradation, which can lead to an increase in desulfided or hydroxylated impurities. Therefore, it is recommended to store the active pharmaceutical ingredient (API) and its formulations in a cool, dry place, protected from light. Stock solutions of this compound are typically stored at -20°C for up to one month or -80°C for up to six months.
Troubleshooting Guide
Problem 1: Low yield in the first step of synthesis (formation of 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole).
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal reaction temperature. | The reaction temperature can influence the yield. One patent suggests that reacting at 40°C results in a higher yield (88%) compared to reacting at 20°C (82%). |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TCL) to ensure it has gone to completion before proceeding with filtration. |
| Loss of product during workup. | Ensure efficient filtration and washing of the crude product. Using methyl tert-butyl ether for washing the filtered crude product has been reported. |
Problem 2: High levels of impurities in the final this compound hydrochloride product.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate purification of intermediates. | One preparation method emphasizes the importance of separating and purifying intermediate products to ensure the final this compound hydrochloride meets pharmaceutical requirements without extensive final refining. |
| Degradation during synthesis or storage. | As this compound is sensitive to oxidation and hydrolysis, ensure that reaction conditions are controlled and that the product is stored under recommended conditions (cool, dry, protected from light). |
| Carryover of unreacted starting materials or byproducts. | Optimize the stoichiometry of reactants and monitor reaction completion to minimize unreacted starting materials. Implement appropriate purification steps, such as recrystallization or chromatography, to remove byproducts. |
Problem 3: Difficulty in purifying the crude this compound hydrochloride.
| Potential Cause | Troubleshooting Suggestion | | Ineffective recrystallization solvent system. | A reported method for purification involves dissolving the crude product in dimethyl sulfoxide (B87167) (DMSO) and then slowly adding acetone (B3395972) to induce crystallization at a low temperature (-5 to 5°C). This process has been shown to yield high purity this compound hydrochloride (99.85% - 99.9%). | | Presence of closely related impurities. | If standard recrystallization is insufficient, consider using chromatographic techniques for purification. The choice of stationary and mobile phases should be optimized based on the polarity of the impurities. | | Formation of enantiomeric mixtures. | The synthesis of this compound can result in a racemic mixture. For enantioselective separation, chiral HPLC using a suitable chiral stationary phase, such as a teicoplanin-based column, can be employed. |
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole
| Parameter | Condition 1 | Condition 2 | Reference |
| Reaction Temperature | 40°C | 20°C | |
| Reaction Time | 4h | 4h | |
| Yield | 88% | 82% | **** |
Table 2: Purification of this compound Hydrochloride and Final Product Quality
| Parameter | Condition 1 | Condition 2 | Reference |
| Purification Method | Recrystallization from DMSO/acetone | Recrystallization from DMSO/acetone | |
| Scale | Small Scale (4.10g) | Large Scale (546.8g) | |
| Yield | 67% | 67% | **** |
| Purity | 99.85% | 99.9% | **** |
Experimental Protocols
Protocol 1: Synthesis of 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole
-
Dissolve 3.36 g (0.04 mol) of sodium bicarbonate in 145 mL of distilled water.
-
Add 4.85 g (0.02 mol) of 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide in batches to the sodium bicarbonate solution.
-
Stir the mixture for 30 minutes.
-
Add 1.85 g (0.02 mol) of epichlorohydrin.
-
Maintain the reaction temperature at 40°C for 4 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TCL).
-
Once the reaction is complete, filter the mixture by suction.
-
Wash the filtered crude product with 35 mL of methyl tert-butyl ether to obtain a light yellow solid.
-
Dry the solid to yield 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole.
Protocol 2: Purification of this compound Hydrochloride by Recrystallization
-
Take the crude this compound hydrochloride product.
-
Dissolve the crude product in dimethyl sulfoxide (e.g., 18 mL for a smaller scale).
-
Slowly add acetone dropwise to the solution (e.g., 62 mL for the smaller scale).
-
Stir the mixture at a temperature between -5°C and 5°C for 4 hours.
-
Collect the resulting white solid by filtration (pump filter).
-
Dry the solid to obtain pure this compound hydrochloride.
Visualizations
Caption: this compound Hydrochloride Synthesis Workflow.
Caption: Troubleshooting Logic for Impurity Issues.
References
Arotinolol Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Arotinolol experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective α/β-adrenergic receptor blocker.[1] Its therapeutic effects are primarily due to its ability to block both β1 and β2-adrenergic receptors, leading to decreased heart rate and cardiac output, and α1-adrenergic receptors, which results in vasodilation and reduced peripheral resistance.[2] this compound has also been shown to have an affinity for 5HT1B serotonergic receptor sites.[1]
Q2: What are the common experimental applications of this compound?
This compound is primarily investigated for its antihypertensive effects.[2][3] It is also studied in the context of angina pectoris, tachyarrhythmia, and essential tremor.
Q3: What are the known binding affinities of this compound for its primary targets?
This compound exhibits high affinity for β-adrenergic receptors. While its α1-adrenergic blocking activity is established, specific high-affinity binding values are less commonly reported in publicly available literature.
Data Presentation: this compound Binding Affinities
| Receptor Subtype | pKi | Species | Tissue | Reference |
| β1-adrenergic | 9.74 | Rat | Cerebral Cortical Membranes | |
| β2-adrenergic | 9.26 | Rat | Cerebral Cortical Membranes | |
| 5HT1B | 7.97 (for β1) / 8.16 (for β2) | Rat | Cerebral Cortical Membranes | |
| α1-adrenergic | Not explicitly quantified in reviewed sources, but has known antagonistic effects. | - | - |
Troubleshooting Unexpected Results
Issue 1: Greater-than-expected Hypotension or Postural Effects
Q: We observed a sharp drop in blood pressure, accompanied by dizziness in our animal models, even at what we considered a moderate dose of this compound. What could be the cause?
A: This is a potential consequence of this compound's dual α/β-adrenergic blockade. The α1-blockade leads to vasodilation, which can cause a more pronounced drop in blood pressure than a pure β-blocker, especially on standing (orthostatic hypotension).
Troubleshooting Steps:
-
Dose Adjustment: The most critical step is to re-evaluate the dosage. This compound's combined action may necessitate lower starting doses than selective β-blockers.
-
Staggered Dosing: If your experimental design allows, consider a dose-escalation protocol to allow for physiological adaptation.
-
Monitor Hydration Status: Ensure that the animal models are adequately hydrated, as dehydration can exacerbate hypotensive effects.
-
Control for Postural Changes: When taking measurements, minimize rapid changes in the animal's posture.
Issue 2: Unexpected Bradycardia or Heart Block
Q: Our in vivo experiments are showing a more significant decrease in heart rate than anticipated, and in some cases, we suspect a mild heart block. Is this a known effect of this compound?
A: Yes, significant bradycardia is a potential outcome of β-blockade. The combined α/β-blockade can sometimes lead to an excessive slowing of the heart's electrical conduction.
Troubleshooting Steps:
-
ECG Monitoring: Implement continuous or frequent ECG monitoring to accurately assess heart rate and rhythm. This will help in identifying the degree of bradycardia and detecting any potential heart block.
-
Dose Reduction: A lower dose of this compound may be required to achieve the desired therapeutic effect without inducing severe bradycardia.
-
Review Concurrent Medications: If your protocol involves other medications, review their potential to induce bradycardia and consider any synergistic effects.
Issue 3: Inconsistent or Lack of Efficacy in Hypertension Models
Q: We are not observing the expected antihypertensive effect of this compound in our spontaneously hypertensive rat (SHR) model. What could be the issue?
A: Several factors could contribute to a lack of efficacy in an experimental setting.
Troubleshooting Steps:
-
Route of Administration and Formulation: Ensure the drug is properly dissolved or suspended and that the administration route is appropriate for the desired absorption. For oral administration, consider the formulation and potential for first-pass metabolism.
-
Dosage and Duration: Antihypertensive effects can be dose and time-dependent. In SHRs, definite antihypertensive effects were observed with chronic oral administration of more than 10 mg/kg/day. A study on long-term therapy in hypertensive patients showed a significant decrease in blood pressure after the second month of treatment.
-
Animal Model Characteristics: The specific strain and age of the animal model can influence the response. Ensure the model is appropriate for studying the mechanisms targeted by this compound.
-
"Dipper" vs. "Non-dipper" Profile: In a clinical study, this compound was effective in both "dipper" and "non-dipper" hypertensive patients, but the reduction in nighttime blood pressure was more significant in non-dippers. While this is a clinical observation, it highlights the complexity of blood pressure regulation and potential variability in response.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a general guideline for determining the binding affinity of a compound like this compound.
Materials:
-
Cell membranes expressing the target adrenergic receptor (e.g., from rat cerebral cortex).
-
Radioligand (e.g., [125I]-ICYP for β-receptors).
-
This compound in a range of concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like propranolol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound. A parallel set of tubes should contain the radioligand and the non-specific binding control.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol is based on studies investigating the antihypertensive effects of this compound in SHRs.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR).
Drug Administration:
-
This compound can be administered orally (e.g., via gavage).
-
Dosages in studies have ranged from 10 mg/kg/day to 100 mg/kg/day.
-
The treatment duration can vary, with chronic studies lasting for several weeks.
Measurements:
-
Blood pressure and heart rate should be measured regularly. This can be done using tail-cuff plethysmography for non-invasive measurements or via an implanted arterial cannula for continuous and more accurate readings.
-
Monitor for any adverse effects such as excessive sedation, dizziness (observed as ataxia), or respiratory distress.
Data Analysis:
-
Compare the changes in blood pressure and heart rate between the this compound-treated group and a vehicle-treated control group.
-
Statistical analysis should be performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual blockade of β and α1 adrenergic receptors.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for an in vivo study of this compound's effects.
Troubleshooting Logic for Unexpected Hypotension
Caption: Troubleshooting unexpected hypotension in this compound experiments.
References
Technical Support Center: Improving the Bioavailability of Arotinolol in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Arotinolol in animal models.
Troubleshooting Guides
This section addresses common issues encountered during in vivo animal studies with this compound.
Issue 1: High variability in plasma concentrations of this compound across study animals.
-
Question: We are observing significant variability in the plasma concentration-time profiles of this compound in our rat/mouse study. What could be the cause and how can we mitigate this?
-
Answer: High inter-individual variability is a common challenge in animal studies and can stem from several factors:
-
Gastrointestinal (GI) Tract Physiology: Differences in gastric emptying time, intestinal motility, and pH can significantly affect the dissolution and absorption of this compound. Co-administered food can also impact its absorption.
-
First-Pass Metabolism: this compound is subject to metabolism in the liver and potentially the gut wall. Genetic polymorphisms in metabolic enzymes among study animals can lead to variable rates of metabolism.
-
Formulation Issues: If this compound is not fully solubilized in the dosing vehicle, or if the suspension is not uniform, it can lead to inconsistent dosing and absorption.
-
Dosing Technique: Inaccurate oral gavage or variations in the volume administered can contribute to variability.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can affect GI physiology and drug absorption.
-
Refine Formulation: Consider using a solution formulation if solubility permits. For suspensions, ensure the particle size is uniform and the formulation is thoroughly mixed before each administration. The use of wetting agents or viscosity modifiers can help maintain a homogenous suspension.
-
Improve Dosing Accuracy: Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate dose delivery.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Issue 2: Low oral bioavailability (F%) of this compound observed despite good in vitro dissolution.
-
Question: Our this compound formulation shows promising dissolution in vitro, but the oral bioavailability in our animal model is unexpectedly low. What are the potential reasons?
-
Answer: A discrepancy between in vitro dissolution and in vivo bioavailability often points towards post-dissolution barriers to absorption:
-
Poor Permeability: this compound may have inherently low permeability across the intestinal epithelium. This is a common issue for drugs classified under the Biopharmaceutics Classification System (BCS) as Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).
-
Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen, thereby limiting its absorption.
-
Pre-systemic Metabolism: Significant first-pass metabolism in the gut wall (by cytochrome P450 enzymes) or the liver can reduce the amount of drug reaching systemic circulation.
Troubleshooting Steps:
-
Investigate Permeability: Conduct in vitro permeability assays using Caco-2 cell monolayers to assess the intrinsic permeability of this compound and determine if it is a P-gp substrate.
-
Consider Permeation Enhancers: Explore the use of excipients that can transiently open tight junctions or inhibit efflux pumps.[1]
-
Nanoformulations: Reducing particle size to the nanometer range can increase the surface area for dissolution and may enhance absorption through various mechanisms, including improved mucoadhesion and potential uptake by M-cells in the Peyer's patches.[2][3]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs by utilizing lipid absorption pathways and reducing first-pass metabolism.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the baseline pharmacokinetic parameters of this compound in rats?
A1: Having baseline data is crucial for evaluating the effectiveness of any bioavailability enhancement strategy. Below is a summary of reported pharmacokinetic parameters for this compound enantiomers in rats following oral administration.
| Parameter | R-(-)-Arotinolol | S-(+)-Arotinolol |
| Cmax (ng/mL) | Data not consistently available in cited literature | Data not consistently available in cited literature |
| Tmax (h) | Data not consistently available in cited literature | Data not consistently available in cited literature |
| AUC (ng·h/mL) | Data not consistently available in cited literature | Data not consistently available in cited literature |
| t1/2 (h) | Data not consistently available in cited literature | Data not consistently available in cited literature |
Note: Specific pharmacokinetic values can vary significantly based on the dose, formulation, and analytical method used. The provided LC-MS/MS method demonstrates the capability to quantify enantiomers down to 1.00 ng/mL in rat plasma.[5]
Q2: Which formulation strategies are recommended for improving the oral bioavailability of a drug like this compound?
A2: For a drug with potential solubility and/or permeability limitations, several formulation strategies can be employed:
-
Nanosizing: Reducing the particle size of the drug to the nanoscale increases the surface area-to-volume ratio, which can lead to a higher dissolution rate. This can be achieved through techniques like wet media milling or high-pressure homogenization.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): These include microemulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS). They can improve bioavailability by:
-
Increasing the solubilization of the drug in the GI tract.
-
Promoting lymphatic transport, which can bypass the liver and reduce first-pass metabolism.
-
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active parent drug in vivo.
-
Use of Excipients: Incorporating permeation enhancers, solubilizers, or efflux pump inhibitors into the formulation.
Q3: How do I design a robust animal pharmacokinetic study to evaluate my new this compound formulation?
A3: A well-designed pharmacokinetic study is essential to reliably assess improvements in bioavailability. Key considerations include:
-
Study Design: A parallel-group or crossover design can be used. A crossover design, where each animal receives both the reference and test formulations at different times, can reduce inter-animal variability.
-
Animal Model: Rats (e.g., Sprague-Dawley or Wistar strains) are commonly used for pharmacokinetic studies due to their size and well-characterized physiology.
-
Dosing: Administer the formulation via oral gavage at a consistent dose level. An intravenous (IV) dose group is necessary to determine the absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at appropriate time points to capture the full absorption, distribution, and elimination phases. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Bioanalysis: Use a validated and sensitive analytical method, such as LC-MS/MS, to accurately quantify this compound concentrations in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2). Relative bioavailability can be calculated by comparing the AUC of the test formulation to a reference formulation. Absolute bioavailability is determined by comparing the oral AUC to the intravenous AUC.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of an this compound Formulation in Rats
-
Animal Selection: Use healthy, male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Housing and Diet: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., nanosuspension) and a reference formulation (e.g., simple aqueous suspension) at the desired concentration.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. For the IV group, administer a single dose (e.g., 2 mg/kg) of this compound solution via the tail vein.
-
-
Blood Collection:
-
Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Calculate the relative bioavailability of the test formulation compared to the reference formulation.
-
Visualizations
Caption: Workflow for developing and testing a new this compound formulation.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Enantiospecific determination of this compound in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Arotinolol's off-target effects in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arotinolol. The information provided aims to help address potential issues arising from its off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-selective α/β-adrenergic receptor blocker.[1][2][3][4][5] Its therapeutic effects, primarily antihypertensive, are achieved through the blockade of β1, β2, and α1-adrenergic receptors. The β-adrenergic blockade leads to a reduction in cardiac output, while the α1-adrenergic blockade inhibits the counter-regulatory increase in peripheral resistance.
Q2: What are the known off-target effects of this compound?
Besides its primary targets, this compound has been shown to have a notable affinity for the 5-HT1B serotonergic receptor. This interaction is a critical consideration in experimental design, as it may lead to unintended pharmacological effects unrelated to adrenergic receptor blockade.
Q3: How can I be sure my observed experimental effects are due to α/β-adrenergic blockade and not off-target effects?
To ensure the observed effects are specific to the intended adrenergic blockade, it is crucial to include appropriate controls in your experimental design. This can involve the use of more selective adrenergic agents for comparison or the use of a specific antagonist for the potential off-target receptor to see if it reverses the this compound-induced effect. For instance, a selective 5-HT1B antagonist can be used to block the serotonergic activity of this compound.
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in cell-based assays.
-
Possible Cause: Your experimental system (e.g., cell line) may express the off-target 5-HT1B receptor, and the observed phenotype could be a composite of both adrenergic and serotonergic signaling.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: If not already known, characterize the expression of β1, β2, α1, and 5-HT1B receptors in your cell line using techniques like qPCR or western blotting.
-
Pharmacological Blockade: Treat your cells with a selective 5-HT1B antagonist, such as SB-224289, prior to this compound treatment. If the unexpected effect is diminished or abolished, it is likely mediated by the 5-HT1B receptor.
-
Use of Alternative Blockers: Compare the effects of this compound with more selective β-blockers (e.g., Metoprolol for β1) and α1-blockers (e.g., Prazosin) to dissect the contribution of each receptor subtype to the observed effect.
-
Issue 2: In vivo studies show effects that cannot be solely attributed to blood pressure reduction.
-
Possible Cause: this compound's off-target binding to 5-HT1B receptors in the central nervous system or other tissues could be contributing to the observed phenotype.
-
Troubleshooting Steps:
-
Selective Antagonist Co-administration: In your animal model, co-administer this compound with a brain-penetrant 5-HT1B antagonist. A reversal of the unexplained phenotype would suggest a centrally-mediated off-target effect.
-
Behavioral Phenotyping: If CNS effects are suspected, conduct a battery of behavioral tests to assess anxiety, locomotion, or other relevant behaviors that may be modulated by 5-HT1B receptor activity.
-
Comparative Studies: Compare the in vivo effects of this compound with a non-brain penetrant β-blocker to distinguish between central and peripheral effects.
-
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor Target | Primary/Off-Target | Binding Affinity (pKi) | G-Protein Coupling |
| β1-adrenergic | Primary | 9.74 | Gs |
| β2-adrenergic | Primary | 9.26 | Gs/Gi |
| α1-adrenergic | Primary | Moderate | Gq |
| 5-HT1B | Off-Target | 7.97 - 8.16 | Gi/o |
Experimental Protocols
Protocol 1: In Vitro Control for 5-HT1B Off-Target Effects
This protocol describes how to use a selective 5-HT1B antagonist to confirm that the observed effect of this compound is independent of its serotonergic activity.
Materials:
-
Cell line of interest
-
This compound
-
SB-224289 (selective 5-HT1B antagonist)
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., for measuring cAMP levels, protein phosphorylation, etc.)
Procedure:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere and grow overnight.
-
Pre-treatment with 5-HT1B Antagonist:
-
Prepare a stock solution of SB-224289 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the SB-224289 stock solution in cell culture media to the desired final concentration (a typical starting concentration is 100 nM, but a dose-response curve is recommended).
-
Remove the old media from the cells and add the media containing SB-224289.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Dilute the this compound stock solution in cell culture media to the desired final concentrations.
-
Add the this compound-containing media to the cells (both with and without SB-224289 pre-treatment). Include a vehicle control group.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period for your specific assay.
-
Proceed with your downstream analysis (e.g., cAMP measurement, western blot for signaling proteins, etc.).
-
Expected Results:
-
If the effect of this compound is unchanged in the presence of SB-224289, it is likely mediated by adrenergic receptors.
-
If the effect of this compound is significantly reduced or absent in the presence of SB-224289, it indicates a contribution from the 5-HT1B off-target effect.
Visualizations
Caption: this compound's interaction with its primary and off-target receptors.
Caption: Troubleshooting workflow for this compound's off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. Possible alpha-adrenoceptor blocking activity of this compound (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Arotinolol storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of arotinolol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For formulated products like tablets, it is recommended to store them at room temperature (between 1°C and 30°C), protected from direct sunlight and moisture.[2][3] For the pure active pharmaceutical ingredient (API) in powder form, long-term storage at -20°C for up to 3 years is suggested.[4] If this compound is in a solvent, it should be stored at -80°C for up to one year.[4]
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways. The primary routes of degradation are:
-
Hydrolysis: The compound degrades in both acidic and alkaline conditions.
-
Oxidation: this compound is sensitive to oxidative degradation.
-
Thermal Stress: Exposure to heat can also lead to the degradation of this compound.
It is important to note that this compound has been found to be stable when exposed to sunlight (photolytically stable).
Q3: What are the known degradation products of this compound?
Degradation of this compound can result in the formation of several impurities. Common degradation products include desulfided or hydroxylated impurities. Other observed related compounds are N-dealkylated and N-oxide species.
Troubleshooting Guide
Problem: I am observing unexpected peaks during the HPLC analysis of my this compound sample.
Possible Cause: This could be due to the degradation of this compound.
Solution:
-
Review Storage Conditions: Ensure that your this compound stock, both in solid form and in solution, is stored under the recommended conditions. Refer to the storage conditions table below for a summary.
-
Check Solvent Purity: Ensure that the solvents used for your experiments are of high purity and free from contaminants that could induce degradation.
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study. This will help you identify the retention times of known degradants under specific stress conditions. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Summary of this compound Storage Conditions
| Form | Temperature | Light/Moisture | Duration |
| Tablets | 1°C to 30°C | Protect from direct sunlight and moisture | As per manufacturer's expiration date |
| API Powder | -20°C | Store in a dry, well-ventilated place | Up to 3 years |
| In Solvent | -80°C | Protect from light | Up to 1 year |
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.1 M and 1 M HCl at room temperature | Degradation observed | |
| Alkaline Hydrolysis | 0.01 M, 0.1 M, and 1 M NaOH at room temperature | Degradation observed | |
| Oxidation | 3% and 30% H₂O₂ at room temperature | Degradation observed | |
| Thermal | Heat exposure | Degradation observed | |
| Photolytic | Exposure to sunlight | Stable |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its degradation products under various stress conditions.
Objective: To intentionally degrade this compound under controlled stress conditions and analyze the resulting degradation products, typically using a stability-indicating HPLC method.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment using 1 M HCl if no significant degradation is observed.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing the samples with HCl before analysis.
-
Repeat the experiment using 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified period.
-
Withdraw samples at various time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).
-
Also, expose a solution of this compound to the same temperature.
-
Withdraw samples at different time intervals, dissolve the solid sample in a suitable solvent, and analyze both solid and solution samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
-
Mandatory Visualization
Caption: Logical workflow for preventing this compound degradation.
References
Minimizing variability in Arotinolol-based experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Arotinolol-based experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions that may arise during experiments with this compound.
Q1: My dose-response curve for this compound is inconsistent or shows low potency. What are the possible causes?
A1: Inconsistent or low-potency dose-response curves can stem from several factors. Here's a troubleshooting checklist:
-
This compound Solution Integrity: this compound is susceptible to degradation in acidic, alkaline, and oxidative conditions. Ensure your stock solutions are prepared fresh in a suitable solvent like DMSO and stored correctly. For long-term storage, aliquoting and freezing at -20°C (for up to one month) or -80°C (for up to six months) is recommended to avoid repeated freeze-thaw cycles.[1]
-
Stereoisomer Purity: this compound is a racemic mixture, and the S-(+)-enantiomer is the more active form.[2][3][4] If you are using a source of this compound with unknown or variable enantiomeric purity, this can lead to significant variability in potency. Whenever possible, use a well-characterized source and be consistent across experiments.
-
Experimental Conditions:
-
pH of Buffer: Ensure the pH of your assay buffer is stable and within the optimal range for your receptor and cell system. Deviations to acidic or alkaline pH can degrade this compound.
-
Incubation Time: Ensure you are allowing sufficient time for this compound to reach equilibrium with the receptor. For antagonist binding assays, this is particularly crucial.
-
Cell Health and Density: Use healthy, viable cells at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to non-specific effects and altered receptor expression levels.
-
Q2: I am observing a high background signal in my radioligand binding assay. How can I reduce it?
A2: High background in radioligand binding assays can obscure your specific binding signal. Consider the following:
-
Non-Specific Binding: Ensure you are using an appropriate concentration of a competing non-labeled ligand to define non-specific binding. For adrenergic receptors, a high concentration of a well-characterized antagonist like propranolol (B1214883) is often used.
-
Washing Steps: Optimize your washing steps after incubation. Insufficient washing can leave unbound radioligand, while overly harsh or prolonged washing can cause dissociation of the bound radioligand. Use ice-cold wash buffer to minimize dissociation.
-
Filter Plates: If using a filtration-based assay, ensure the filter plates are properly pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor to maximize the specific-to-non-specific binding ratio.
Q3: How can I differentiate between this compound's α- and β-adrenergic blocking effects in my functional assay?
A3: this compound's dual activity can be dissected using selective agonists and antagonists:
-
Selective Agonists: To study β-adrenergic blockade, use a β-selective agonist like isoproterenol (B85558) to stimulate the cells. To investigate α₁-adrenergic blockade, use an α₁-selective agonist such as phenylephrine.
-
Selective Antagonists: In a competitive assay format, you can compare the effect of this compound to that of a selective β-blocker (e.g., metoprolol (B1676517) for β₁) or a selective α₁-blocker (e.g., prazosin). This can help to characterize the relative contribution of each blocking activity.
-
Schild Analysis: For a more in-depth characterization, a Schild analysis can be performed. This involves generating agonist dose-response curves in the presence of increasing concentrations of this compound. A linear Schild plot with a slope of 1 is indicative of competitive antagonism at a single receptor population. Deviations from this may suggest more complex interactions.
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: Proper handling of this compound is critical for reproducible results.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.
-
Storage: Prepare high-concentration stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your assay buffer. Avoid storing diluted this compound solutions for extended periods.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from the literature. Note that experimental values can vary depending on the specific assay conditions, cell type, and radioligand used.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| pKi | β₁-adrenergic | 9.74 | Rat | Radioligand Binding ([¹²⁵I]-ICYP) | |
| pKi | β₂-adrenergic | 9.26 | Rat | Radioligand Binding ([¹²⁵I]-ICYP) | |
| pKi | 5-HT₁B | 7.97 (for β₁) / 8.16 (for β₂) | Rat | Radioligand Binding ([¹²⁵I]-ICYP) |
Note: IC₅₀/EC₅₀ values from functional assays are highly dependent on the specific experimental setup (e.g., agonist concentration, cell line). It is recommended to determine these values under your own experimental conditions.
Detailed Experimental Protocols
The following are generalized protocols for common assays used to characterize this compound. These should be optimized for your specific experimental system.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing the β-adrenergic receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol)
-
This compound
-
Non-labeled antagonist for non-specific binding (e.g., Propranolol)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and counter
Methodology:
-
Prepare Reagents:
-
Dilute cell membranes in binding buffer to the desired concentration (to be optimized).
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare the radioligand at a concentration close to its Kd in binding buffer.
-
Prepare a high concentration of the non-labeled antagonist (e.g., 10 µM Propranolol) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and binding buffer.
-
Non-Specific Binding: Add cell membranes, radioligand, and the high concentration of non-labeled antagonist.
-
Competitive Binding: Add cell membranes, radioligand, and each concentration of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay (Antagonist Mode)
This protocol is for determining the functional potency (IC₅₀) of this compound in inhibiting agonist-stimulated cAMP production.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells)
-
This compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based)
-
96-well or 384-well assay plates
Methodology:
-
Cell Preparation: Seed cells into the assay plate at an optimized density and allow them to attach overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for a pre-determined time to allow this compound to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist to the wells containing this compound and to control wells (agonist alone).
-
Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).
-
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and a basal control (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: this compound blocks the β-adrenergic signaling pathway.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's potency.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent this compound results.
References
Technical Support Center: Arotinolol and Intrinsic Sympathomimetic Activity (ISA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arotinolol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with characterizing its intrinsic sympathomimetic activity (ISA).
Frequently Asked Questions (FAQs)
Q1: What is Intrinsic Sympathomimetic Activity (ISA) and why is it relevant for this compound?
A1: Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of some beta-blockers to not only block the effects of catecholamines (like adrenaline) at β-adrenergic receptors but also to cause a low level of receptor stimulation themselves.[1][2][3] This dual action means they can act as partial agonists.[2] For this compound, which is known as an α/β-adrenergic receptor blocker, understanding its ISA is crucial as it can influence the drug's overall pharmacological profile, including its effects on heart rate and cardiac output at rest.[4] While some preclinical studies have suggested a lack of ISA for this compound, other research has demonstrated it acts as a weak partial agonist at β3-adrenergic receptors.
Q2: How does this compound's dual α- and β-receptor blockade impact the interpretation of its ISA?
A2: this compound's simultaneous blockade of α1-adrenergic receptors adds a layer of complexity to interpreting its effects. The vasodilation caused by α1-blockade can mask or modify the cardiovascular responses typically associated with β-receptor partial agonism. Therefore, it is essential to design experiments that can isolate and specifically measure the effects on β-adrenergic receptor signaling pathways when assessing this compound's ISA.
Q3: What is the primary signaling pathway to investigate when assessing this compound's ISA at β-adrenergic receptors?
A3: The primary signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase, which leads to an increase in the intracellular second messenger cyclic AMP (cAMP). Therefore, measuring cAMP accumulation in response to this compound is a direct way to quantify its partial agonist activity. Assays that measure cAMP levels are highly sensitive and suitable for detecting the effects of agonists, partial agonists, and antagonists.
Data Presentation
The following tables summarize the quantitative data for this compound and key comparator compounds at adrenergic receptors.
Table 1: this compound Binding Affinities and Functional Potencies
| Compound | Receptor | Assay Type | Species | Parameter | Value | Reference |
| This compound | β1-adrenergic | Radioligand Binding | Rat | pKi | 9.74 | |
| This compound | β2-adrenergic | Radioligand Binding | Rat | pKi | 9.26 | |
| This compound | β3-adrenergic | Functional (Thermogenesis) | Mouse/Hamster | EC50 | ~20 µM | |
| This compound | β3-adrenergic | Functional (Antagonism) | Mouse/Hamster | pKB | 5.7 | |
| This compound | α1-adrenergic | Radioligand Binding | Dog | - | High Affinity |
Table 2: Comparator Compound Data
| Compound | Receptor | Assay Type | Species | Parameter | Value | Reference |
| Isoproterenol | β1-adrenergic | Radioligand Binding | Turkey | - | - | |
| Isoproterenol | β2-adrenergic | Radioligand Binding | S49 lymphoma cells | - | - | |
| Isoproterenol | β-adrenergic | Functional (cAMP) | - | EC50 | Varies by system | |
| Propranolol | β1-adrenergic | Radioligand Binding | Rat | Ki | ~8 ng/ml | |
| Propranolol | β2-adrenergic | Radioligand Binding | Rat | Ki | ~8 ng/ml | |
| Propranolol | β1/β2-adrenergic | Radioligand Binding | Human | KB (-log mol/l) | 8.5-8.9 |
Experimental Protocols
Radioligand Binding Assay to Determine this compound's Affinity for β-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors using a competition binding assay.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)
-
This compound
-
Non-labeled full antagonist (e.g., Propranolol) for determining non-specific binding
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor subtype according to standard laboratory procedures.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) instead of this compound.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay to Measure this compound's Functional Activity
This protocol measures the ability of this compound to stimulate cAMP production, thus quantifying its intrinsic sympathomimetic activity.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells)
-
This compound
-
Full agonist (e.g., Isoproterenol) as a positive control
-
Antagonist (e.g., Propranolol) as a negative control
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Methodology:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound, Isoproterenol, and Propranolol in assay buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Remove the cell culture medium and add the compound dilutions to the respective wells.
-
Include wells with only the assay buffer (basal control) and wells with the full agonist (positive control).
-
To test for antagonist effects, pre-incubate some wells with this compound before adding the full agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) for this compound and the full agonist.
-
The ISA of this compound is expressed as the ratio of its Emax to the Emax of the full agonist.
-
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in the cAMP assay.
-
Possible Cause:
-
High cell density: Too many cells can lead to high basal cAMP levels.
-
Ineffective PDE inhibition: The PDE inhibitor may not be potent enough or used at a suboptimal concentration, leading to cAMP degradation.
-
Constitutive receptor activity: Some receptor expression systems have high basal activity.
-
-
Solution:
-
Optimize cell number: Perform a cell titration experiment to find the optimal cell density that gives a good assay window.
-
Optimize PDE inhibitor concentration: Test different concentrations of the PDE inhibitor to ensure maximal inhibition of cAMP degradation.
-
Use a different cell line or reduce receptor expression levels: If constitutive activity is high, consider using a cell line with lower receptor expression.
-
Issue 2: Difficulty in detecting a weak partial agonist effect of this compound.
-
Possible Cause:
-
Low receptor expression: Insufficient receptor numbers may not produce a detectable signal.
-
Assay sensitivity: The chosen cAMP assay may not be sensitive enough to detect small increases in cAMP.
-
Full agonist contamination: Trace amounts of a full agonist in the assay system can mask the effect of a weak partial agonist.
-
-
Solution:
-
Increase receptor expression: Use a cell line with higher receptor expression, but be mindful of potential increases in constitutive activity.
-
Use a highly sensitive cAMP assay: Consider using an assay format known for its high sensitivity, such as HTRF or AlphaScreen.
-
Ensure purity of all reagents: Use high-purity compounds and reagents to avoid contamination.
-
Issue 3: Inconsistent results or high variability between replicate wells.
-
Possible Cause:
-
Inconsistent cell plating: Uneven cell distribution in the wells.
-
Pipetting errors: Inaccurate liquid handling.
-
Edge effects in the plate: Evaporation or temperature gradients across the plate.
-
-
Solution:
-
Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating.
-
Calibrate pipettes regularly: Ensure accurate and precise liquid handling.
-
Use a humidified incubator and avoid using the outer wells of the plate: This can help to minimize edge effects.
-
Visualizations
Below are diagrams illustrating key concepts and workflows described in this technical support center.
Caption: β-Adrenergic receptor signaling pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for handling Arotinolol hydrochloride safely in the lab
This guide provides best practices for the safe handling of Arotinolol hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what are its primary hazards?
This compound hydrochloride is a non-selective α/β-adrenergic receptor blocker.[1] Its primary hazard is that it is classified as acutely toxic if swallowed (Acute Toxicity, Category 3).[2][3]
Q2: What are the immediate first aid measures in case of exposure?
-
If swallowed: Get emergency medical help immediately.[2] Rinse the mouth with water, but do not induce vomiting.[2] Never give anything by mouth to an unconscious person.
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
Q3: What personal protective equipment (PPE) is required when handling this compound hydrochloride?
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.
-
Body Protection: Wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.
Q4: How should I store this compound hydrochloride?
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from foodstuff containers and incompatible materials. For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, it should be stored at -80°C for up to 1 year.
Q5: How should I dispose of this compound hydrochloride waste?
This compound hydrochloride and its contaminated packaging must be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Spill | Accidental dropping of the container or improper handling. | 1. Evacuate personnel from the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Avoid dust formation. 4. Use spark-proof tools and explosion-proof equipment. 5. Collect the spilled material and place it in a suitable, closed container for disposal. 6. Prevent the chemical from entering drains. |
| Unexpected Color Change or Reaction | Contamination or degradation of the compound. | 1. Do not use the material. 2. Isolate the container in a well-ventilated area, if safe to do so. 3. Review the experimental protocol and materials used for potential incompatibilities. 4. Dispose of the material following established hazardous waste procedures. |
| Difficulty Dissolving the Compound | Use of an inappropriate solvent. | This compound hydrochloride is soluble in DMSO. Sonication may be recommended to aid dissolution. For in vivo experiments, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
Quantitative Safety Data
| Parameter | Value | Source |
| GHS Hazard Statement | H301: Toxic if swallowed | |
| Signal Word | Danger | |
| Acute Toxicity (Oral) | Category 3 | |
| Occupational Exposure Limit Values | No data available |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound Hydrochloride
-
Preparation:
-
Work within a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Decontaminate the work surface before and after handling the compound.
-
-
Weighing:
-
Use an analytical balance within a ventilated enclosure.
-
Carefully weigh the desired amount of this compound hydrochloride powder.
-
Avoid generating dust.
-
-
Dissolving:
-
Add the weighed powder to a sterile, appropriate container (e.g., a Falcon tube or glass vial).
-
Add the desired volume of a suitable solvent, such as DMSO, dropwise to the powder.
-
If necessary, use sonication to aid dissolution.
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability (up to one year).
-
Visualizations
Caption: Workflow for Safely Handling this compound Hydrochloride.
References
Validation & Comparative
Arotinolol vs. Propranolol for Essential Tremor: A Comparative Guide
An in-depth analysis of the efficacy, mechanisms, and safety profiles of arotinolol and propranolol (B1214883) in the treatment of essential tremor, supported by clinical trial data and pharmacological insights.
Introduction
Essential tremor (ET) is a common movement disorder characterized by involuntary, rhythmic shaking. While propranolol, a non-selective beta-blocker, has long been a first-line treatment, this compound, a compound with both alpha- and beta-adrenergic blocking properties, has emerged as a noteworthy alternative. This guide provides a comprehensive comparison of their treatment efficacy, drawing upon key clinical data to inform researchers, scientists, and drug development professionals.
Efficacy and Clinical Data
A pivotal multicenter, randomized, crossover study provides the most direct comparison of this compound and propranolol in treating essential tremor. The study demonstrated that this compound is as effective as propranolol in reducing tremor. However, when evaluating motor-task performance, this compound showed a more significant effect.[1] One analysis of this trial highlighted that the response of tremor to this compound was significantly better than that to propranolol in the motor task assessment (p=0.002).[2]
Propranolol has been shown to reduce tremor amplitude by approximately 50-70% in responding patients.[3] In one study, a single oral dose of 120 mg of propranolol reduced tremor amplitude by an average of 43%.[4]
Table 1: Summary of Clinical Efficacy Data
| Metric | This compound | Propranolol | Key Findings |
| Overall Tremor Reduction | As effective as propranolol | Reduces tremor amplitude by 50-70% in responders[3] | Both drugs are effective in reducing overall tremor. |
| Motor-Task Performance | Significantly more effective than propranolol (p=0.002) | Less effective than this compound | This compound demonstrates a superior effect on motor-related tasks. |
| Self-Reported Disability | Comparable to propranolol | Effective in reducing disability | Both drugs show similar efficacy in improving patient-reported outcomes. |
Experimental Protocols
The primary evidence for the comparison of this compound and propranolol comes from a multicenter, randomized, crossover, multiple-dose comparative trial.
Study Design:
-
Participants: 175 outpatients with essential tremor were enrolled, with 161 completing the study.
-
Intervention: Patients received both this compound and propranolol in a crossover design. The dosing regimens were as follows:
-
This compound: 10 mg/day, 20 mg/day, and 30 mg/day.
-
Propranolol: 40 mg/day, 80 mg/day, and 160 mg/day.
-
-
Treatment Duration: Each treatment course lasted for 6 weeks.
-
Outcome Measures:
-
Self-Reported Disability Scale: Assessed the patient's perception of their disability due to the tremor.
-
Motor Performance Score: Objectively measured the patient's ability to perform specific motor tasks. These assessments were conducted before drug intake and 14 days after each treatment.
-
-
Statistical Analysis: The treatment effects were evaluated using analysis of variance (ANOVA) with the Hills-Armitage test.
Mechanism of Action and Signaling Pathways
Propranolol: As a non-selective beta-adrenergic antagonist, propranolol's mechanism in treating essential tremor is thought to involve both central and peripheral actions. It blocks β1 and β2 adrenergic receptors. The peripheral blockade of β2 receptors in muscle spindles is believed to reduce the sensitivity of these stretch receptors, thereby dampening the tremor amplitude. Centrally, propranolol crosses the blood-brain barrier and may exert its effects within the cerebellum and other motor control centers in the brain.
This compound: this compound is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking activity. This dual mechanism may contribute to its efficacy. The beta-blockade is thought to work similarly to propranolol, while the alpha-1 blockade may have additional modulatory effects on the sympathetic nervous system and vascular tone, although its specific contribution to tremor reduction is less understood.
Diagram 1: Propranolol Signaling Pathway in Essential Tremor
Caption: Propranolol blocks beta-adrenergic receptors, inhibiting the downstream signaling cascade.
Diagram 2: this compound Dual Mechanism of Action
Caption: this compound exerts its effect through both beta- and alpha-adrenergic blockade.
Safety and Side Effect Profile
Both this compound and propranolol are generally well-tolerated, but they are associated with a range of side effects. The side effect profiles are largely related to their beta-blocking activity.
Table 2: Comparative Side Effect Profile
| Side Effect | This compound | Propranolol | Comments |
| Cardiovascular | Bradycardia, hypotension | Bradycardia, hypotension, lightheadedness, fatigue | Common to beta-blockers. |
| Central Nervous System | Dizziness, fatigue | Dizziness, fatigue | |
| Respiratory | Bronchospasm | Propranolol is contraindicated in patients with asthma. | |
| Other | Impotence |
In a study on drug-induced tremor, this compound was reported to have no adverse effects, while propranolol induced emesis in the animal models.
Conclusion
Both this compound and propranolol are effective treatments for essential tremor. The existing evidence suggests that while their efficacy in overall tremor reduction is comparable, this compound may offer an advantage in improving motor performance. This compound's dual alpha- and beta-adrenergic blockade may contribute to this enhanced effect. The choice between these two medications may depend on the individual patient's clinical profile, including the presence of comorbidities and their tolerance for specific side effects. Further head-to-head clinical trials with detailed motor-task assessments would be beneficial to more definitively delineate the relative advantages of each agent.
References
- 1. A multicenter randomized crossover multiple-dose comparison study of this compound and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuropharmac.com [neuropharmac.com]
- 3. Pharmacotherapy of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a single oral dose of propranolol on essential tremor: a double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Arotinolol and Other Beta-Blockers: A Guide for Researchers
For immediate release: A comprehensive analysis of arotinolol in comparison to other widely used beta-blockers, providing researchers, scientists, and drug development professionals with a detailed guide to its pharmacological and pharmacokinetic properties. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking properties, distinguishing it from many other beta-blockers.[1][2][3] This dual action contributes to its antihypertensive effects by reducing cardiac output and inducing vasodilation.[1][2] This guide provides a comparative analysis of this compound against a panel of other beta-blockers, including propranolol (B1214883), metoprolol, carvedilol (B1668590), labetalol, atenolol, bisoprolol, and nebivolol (B1214574), to elucidate its relative pharmacological profile.
Receptor Binding Affinity
The binding affinity of a beta-blocker to adrenergic receptors determines its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Drug | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) | Selectivity (β1 vs. β2) |
| This compound | ~0.18 (pKi 9.74) | ~0.55 (pKi 9.26) | Potent antagonist | Non-selective |
| Propranolol | 1.8 | 0.8 | >1000 | Non-selective |
| Metoprolol | ~15-40 | ~600-1600 | N/A | β1-selective |
| Carvedilol | 0.24–0.43 | 0.13–0.40 | 3.4 | Non-selective |
| Labetalol | N/A | N/A | Potent antagonist | Non-selective with α1-blockade |
| Atenolol | 697 | High (β1-selective) | N/A | β1-selective |
| Bisoprolol | 20.0 - 34.2 | 918 - 3014 | N/A | Highly β1-selective |
| Nebivolol | Highly selective for β1 | N/A | N/A | Highly β1-selective |
Functional Antagonism: Adenylyl Cyclase Inhibition
Beta-blockers antagonize the activation of adenylyl cyclase by catecholamines, leading to a decrease in intracellular cyclic AMP (cAMP). The half-maximal inhibitory concentration (IC50) is a measure of the functional potency of a drug in inhibiting this pathway.
| Drug | Adenylyl Cyclase Inhibition IC50 |
| This compound | N/A |
| Propranolol | Inhibits adenylyl cyclase |
| Metoprolol | Inhibits isoproterenol-activated adenylyl cyclase |
| Carvedilol | Exhibits inverse agonism on Gs-dependent adenylyl cyclase; IC50 for inhibition of mitogenesis: 0.3-2.0 µM |
| Labetalol | N/A |
| Atenolol | N/A |
| Bisoprolol | N/A |
| Nebivolol | N/A |
Note: Directly comparable IC50 values for adenylyl cyclase inhibition across all listed beta-blockers are not consistently reported in the literature under standardized assay conditions. The available information indicates their established mechanism of action.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion, which are crucial for determining dosing regimens and predicting potential drug interactions.
| Parameter | This compound | Propranolol | Metoprolol | Carvedilol | Labetalol | Atenolol | Bisoprolol | Nebivolol |
| Bioavailability | N/A | 25% | 50% | 25-35% | ~25% | 50-60% | >90% | N/A |
| Half-life (t½) | 7.2 hours | ~4 hours | 3-7 hours | 7-10 hours | 6-8 hours | 6-7 hours | 10-12 hours | ~12-19 hours |
| Protein Binding | 84.5-95.3% | 90% | 12% | >98% | ~50% | 6-16% | 30% | 98% |
| Metabolism | Hepatic (S-enantiomer) | Extensive hepatic (CYP2D6, CYP1A2) | Extensive hepatic (CYP2D6) | Extensive hepatic (CYP2D6, CYP2C9) | Hepatic | Minimal (~5%) | 50% Hepatic (CYP3A4) | Extensive hepatic (CYP2D6) |
| Excretion | Urine | Urine (91%) | Kidney | Feces | Urine (55-60%) | Urine (40-50%), Feces (50%) | Kidney, Feces (<2%) | N/A |
Experimental Protocols
Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) for adrenergic receptors.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target adrenergic receptor subtype (e.g., CHO cells stably expressing human β1, β2, or α1 receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 for β-receptors, [³H]-prazosin for α1-receptors) to each well.
-
Add increasing concentrations of the unlabeled test compound (competitor) to the wells.
-
To determine non-specific binding, add a high concentration of a known non-selective antagonist (e.g., propranolol for β-receptors, phentolamine (B1677648) for α1-receptors) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Functional Assay
This protocol describes a method to measure the functional antagonism of beta-blockers on adenylyl cyclase activity.
1. Membrane Preparation:
-
Prepare cell membranes from a suitable cell line (e.g., S49 lymphoma cells or CHO cells expressing the β-adrenergic receptor) as described in the radioligand binding assay protocol.
2. Adenylyl Cyclase Assay:
-
The assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the prepared cell membranes.
-
To measure basal activity, add vehicle to a set of tubes.
-
To measure stimulated activity, add a β-adrenergic agonist (e.g., isoproterenol) to another set of tubes.
-
To measure the inhibitory effect of the test compound, pre-incubate the membranes with various concentrations of the beta-blocker before adding the agonist.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Incubate the reaction tubes at 30°C or 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
3. Separation and Quantification of [³²P]cAMP:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other ³²P-labeled nucleotides using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Elute the [³²P]cAMP from the alumina column and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of adenylyl cyclase inhibition for each concentration of the beta-blocker relative to the maximal stimulation by the agonist.
-
Plot the percentage of inhibition against the logarithm of the beta-blocker concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Caption: Beta-adrenergic receptor signaling pathway and the site of action for beta-blockers.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Classification of beta-blockers based on receptor selectivity.
Summary and Conclusion
This compound distinguishes itself as a non-selective beta-blocker with additional α1-adrenergic receptor antagonism. Its binding affinity for β1 and β2 receptors is high and comparable to other non-selective agents like propranolol and carvedilol. The added α1-blockade contributes to its vasodilatory properties, a feature it shares with carvedilol and labetalol. In contrast, β1-selective agents such as metoprolol, atenolol, bisoprolol, and nebivolol offer a more targeted approach to cardiac β1-receptor blockade with potentially fewer side effects related to β2-receptor antagonism.
The pharmacokinetic profile of this compound, with a half-life of approximately 7.2 hours, allows for a manageable dosing schedule. Its high protein binding is also a noteworthy characteristic.
This comparative guide provides a foundational dataset for researchers and drug development professionals. Further head-to-head clinical trials and in-depth preclinical studies under standardized conditions are warranted to fully elucidate the nuanced therapeutic advantages and disadvantages of this compound in comparison to other beta-blockers for various cardiovascular and other indications.
References
Arotinolol's Antihypertensive Efficacy: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antihypertensive efficacy of Arotinolol, benchmarked against other established antihypertensive agents. The information is compiled from available clinical trial data to support research and drug development efforts in the management of essential hypertension.
Comparative Efficacy of this compound
A meta-analysis of randomized controlled trials has indicated that this compound demonstrates comparable efficacy and safety to a range of other common antihypertensive drugs, including the beta-blockers Metoprolol and Atenolol, the ACE inhibitor Enalapril, and the calcium channel blocker Felodipine. While direct head-to-head trials with detailed quantitative outcomes are limited in the public domain, the existing body of evidence suggests no significant difference in their overall effectiveness in reducing blood pressure.
This compound Performance in Clinical Trials
A clinical study investigating the effects of this compound in patients with essential hypertension, categorized as "dippers" (those with a nocturnal blood pressure drop of >10%) and "non-dippers," provides insight into its standalone efficacy. After a four-week treatment period with this compound (10-20 mg twice daily), both systolic and diastolic blood pressure were significantly reduced in both patient groups.[1][2]
| Patient Group | Efficacy Rate |
| Dippers | 78.2% |
| Non-Dippers | 54.2% |
Note: The difference in effectiveness between the two groups was not statistically significant.[1][2]
Performance of Comparator Antihypertensive Agents
The following tables summarize the typical blood pressure reductions observed for comparator drugs in placebo-controlled clinical trials. It is crucial to note that these values are not from direct head-to-head comparisons with this compound and are provided for reference purposes.
Metoprolol
| Study Population | Dosage | Mean Systolic BP Reduction | Mean Diastolic BP Reduction |
| Young, overweight hypertensive patients | 100 mg twice daily | 10 mmHg | 6 mmHg |
Enalapril
| Study Population | Dosage | Mean Systolic BP Reduction (vs. Placebo) | Mean Diastolic BP Reduction (vs. Placebo) |
| Mild to moderate essential hypertension | 20 mg once daily | 16.3 mmHg | 10.4 mmHg |
Felodipine
| Study Population | Dosage | Mean Systolic BP Reduction (vs. Placebo) | Mean Diastolic BP Reduction (vs. Placebo) |
| Mild to moderate hypertension | 10 mg once daily | Not significantly different from placebo | 3 mmHg |
| Mild to moderate hypertension | 20 mg once daily | 6 mmHg | 4 mmHg |
Atenolol
| Study Population | Dosage | Mean Supine Systolic BP Reduction (vs. Placebo) | Mean Supine Diastolic BP Reduction (vs. Placebo) |
| Mild-to-moderate essential hypertension | 50-100 mg once daily | 11.3 mmHg | 11.7 mmHg |
Experimental Protocols
This compound in Dipper vs. Non-Dipper Hypertensive Patients
Objective: To compare the effects of this compound in hypertensive patients with and without a nocturnal dipping pattern using 24-hour ambulatory blood pressure monitoring (ABPM).[1]
Study Design: A multicenter, single-blind, parallel-group trial.
Patient Population: Patients with a clinic diastolic blood pressure (DBP) between 90-109 mmHg and a clinic systolic blood pressure (SBP) of <180 mmHg. Patients were categorized as dippers (nocturnal BP reduction ≥10% of daytime BP) or non-dippers.
Treatment Protocol:
-
Run-in Period: A one-week single-blind placebo run-in period.
-
Active Treatment: All patients received this compound 10-20 mg twice daily for 4 weeks.
Efficacy Assessment: 24-hour ABPM was performed at baseline and at the end of the treatment phase to measure 24-hour, daytime, and nighttime SBP and DBP.
General Protocol for Antihypertensive Clinical Trials
Standard clinical trials for new antihypertensive drugs typically follow a randomized, double-blind, placebo-controlled design. Key elements include:
-
Patient Selection: Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population with a specific stage of hypertension.
-
Washout Period: A period where previous antihypertensive medications are discontinued (B1498344) to establish a baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Blinding: Both the investigators and the patients are unaware of the treatment allocation to prevent bias.
-
Dose Titration: The study may involve a period of dose adjustment to find the optimal therapeutic dose.
-
Efficacy Endpoints: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline. Secondary endpoints may include the proportion of patients achieving a target blood pressure or the incidence of cardiovascular events.
-
Safety Monitoring: Adverse events are systematically recorded and monitored throughout the trial.
Visualizing the Science
This compound's Signaling Pathway
This compound exerts its antihypertensive effect through a dual mechanism of action: blocking both alpha-1 and beta-adrenergic receptors. This dual blockade leads to a reduction in both peripheral vascular resistance and cardiac output, resulting in lowered blood pressure.
Caption: this compound's dual blockade of alpha-1 and beta-1 adrenergic receptors.
Experimental Workflow for a Hypertension Clinical Trial
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial designed to evaluate the efficacy of a new antihypertensive drug.
Caption: A standard workflow for an antihypertensive clinical trial.
References
Arotinolol Versus Labetalol in Myocardial Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of arotinolol and labetalol (B1674207), two adrenergic receptor blockers with both alpha- and beta-blocking properties, focusing on their effects on myocardial dysfunction. The information presented is based on available preclinical and clinical experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
This compound and labetalol are both effective in modulating cardiovascular function through their dual alpha- and beta-adrenergic receptor blockade. Preclinical evidence in a canine model of myocardial ischemia suggests that this compound may offer an advantage over labetalol in improving regional myocardial function, primarily by preserving coronary blood flow. Clinical data for this compound in chronic heart failure indicates improvements in cardiac function parameters. Labetalol has been extensively studied in the context of acute myocardial infarction, where it effectively reduces hemodynamic stress on the myocardium. However, a direct head-to-head clinical comparison in the setting of myocardial dysfunction is lacking, necessitating careful interpretation of the available data.
Mechanism of Action
Both this compound and labetalol exert their effects by competitively antagonizing adrenergic receptors.[1][2]
-
Beta-1 (β1) adrenergic receptor blockade in the heart leads to a decrease in heart rate, myocardial contractility, and consequently, myocardial oxygen demand.[3]
-
Beta-2 (β2) adrenergic receptor blockade can affect various tissues, including the lungs and blood vessels.
-
Alpha-1 (α1) adrenergic receptor blockade in peripheral blood vessels results in vasodilation, leading to a reduction in blood pressure and cardiac afterload.[4]
The key difference in their pharmacological profiles lies in the relative potency of their alpha- to beta-blocking activity.
Signaling Pathways
The therapeutic effects of this compound and labetalol in myocardial dysfunction are mediated by their modulation of adrenergic signaling pathways. Blockade of β1-adrenergic receptors in cardiomyocytes mitigates the detrimental effects of excessive catecholamine stimulation, such as increased apoptosis and negative remodeling. The α1-adrenergic blockade contributes to afterload reduction, which decreases the workload on the heart.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Alpha 1-adrenergic system and arrhythmias in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-blocker therapy in patients with acute myocardial infarction: not all patients need it - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-adrenergic mechanisms in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinolol's Therapeutic Profile: A Cross-Study Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the therapeutic effects of Arotinolol, a non-selective beta-adrenergic blocker with additional alpha-1 adrenergic receptor blocking properties. By synthesizing data from multiple clinical investigations, this document offers an objective comparison of this compound's performance against other established beta-blockers in the treatment of essential tremor, hypertension, and stable angina pectoris. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited studies. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and study designs.
Comparative Efficacy of this compound
Essential Tremor
This compound has demonstrated comparable and, in some aspects, superior efficacy to the first-line treatment, Propranolol (B1214883), for essential tremor.
Table 1: this compound vs. Propranolol for Essential Tremor
| Parameter | This compound | Propranolol | Study Details |
| Dosage | 10-30 mg/day | 40-160 mg/day | Multicenter, randomized, crossover study |
| Patient Population | 175 outpatients with essential tremor (161 completed) | 175 outpatients with essential tremor (161 completed) | [1] |
| Primary Outcome | As effective as propranolol in reducing tremor | Standard first-line therapy | [1] |
| Motor-Task Performance | More significant improvement compared to propranolol | Less significant improvement compared to this compound | [1] |
A multicenter randomized crossover study involving 175 patients with essential tremor found this compound to be as effective as Propranolol in reducing tremor.[1] Notably, when evaluating motor-task performance, this compound demonstrated a more significant effect than Propranolol.[1]
Hypertension
This compound is an effective antihypertensive agent, with studies comparing its efficacy to other beta-blockers like Metoprolol (B1676517).
Table 2: this compound vs. Metoprolol for Essential Hypertension
| Parameter | This compound | Metoprolol Succinate (sustained-release) | Study Details |
| Dosage | 5-15 mg, twice daily | 23.75-71.25 mg, once daily | Phase 4, randomized, open-label, parallel assignment study (NCT02612298) |
| Patient Population | 198 patients with essential hypertension (Systolic BP 140-179mmHg and/or Diastolic BP 90-109mmHg) | 198 patients with essential hypertension (Systolic BP 140-179mmHg and/or Diastolic BP 90-109mmHg) | |
| Primary Outcome | Efficacy and safety in reducing morning blood pressure and heart rate | Efficacy and safety in reducing morning blood pressure and heart rate | |
| Published Results | A meta-analysis including a comparison with metoprolol found no significant difference in efficacy and safety between this compound and other common antihypertensive drugs. | A meta-analysis including a comparison with this compound found no significant difference in efficacy and safety between this compound and other common antihypertensive drugs. |
While the specific quantitative results from the head-to-head NCT02612298 trial are not publicly available, a meta-analysis of six randomized controlled trials involving Chinese patients with essential hypertension concluded that there was no significant difference in the efficacy and safety between this compound and other common antihypertensive drugs, including Metoprolol. Another study focusing on "dipper" and "non-dipper" hypertensive patients demonstrated that this compound effectively lowered blood pressure in both groups and was particularly effective at reducing nighttime blood pressure in non-dippers.
Stable Angina Pectoris
While direct comparative trials of this compound against other beta-blockers for stable angina are limited, an open-label pilot study provides insight into its efficacy. This can be contextually compared with data from separate trials of other beta-blockers.
Table 3: Efficacy of this compound and Other Beta-Blockers in Stable Angina Pectoris (Data from separate studies)
| Parameter | This compound | Propranolol | Atenolol |
| Dosage | 20 mg/day (in 2 divided doses) | 80 and 160 mg (single oral doses) | 100 mg/day |
| Study Type | Open-label, pilot study | Randomized, double-blind, crossover study | Double-blind, crossover, randomized placebo-controlled study |
| Key Findings | - Significantly decreased daytime heart rate from 84 ± 11 to 69 ± 12 beats/min at 6 weeks and 67 ± 12 beats/min at 2 years.- Significantly decreased nighttime heart rate from 70 ± 11 to 65 ± 9 beats/min at 6 weeks and 59 ± 7 beats/min at 2 years.- Significantly reduced the number of chest pain episodes per day at 6 weeks, with episodes becoming rare at 2 years. | - Improvement in exercise tolerance persisted for 8 hours and was still significant at 12 hours. | - Significantly reduced heart rate and blood pressure. |
An open-label pilot study on this compound for stable effort angina pectoris showed a significant decrease in both daytime and nighttime heart rates, along with a reduction in the frequency of chest pain episodes over a two-year period.
Mechanism of Action: Adrenergic Receptor Blockade
This compound exerts its therapeutic effects through a dual mechanism of action, blocking both beta (β1 and β2) and alpha-1 (α1) adrenergic receptors. This dual blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.
The blockade of β1-adrenergic receptors in the heart is primarily responsible for the reduction in heart rate and contractility. The blockade of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure.
Experimental Protocols
This compound vs. Propranolol in Essential Tremor: Multicenter Randomized Crossover Study
-
Study Design: A multicenter, randomized, crossover, multiple-dose comparison study.
-
Participants: 175 outpatients diagnosed with essential tremor.
-
Intervention: Patients received three sequential dose escalations of both this compound (10 mg/day, 20 mg/day, and 30 mg/day) and Propranolol (40 mg/day, 80 mg/day, and 160 mg/day). Each treatment period lasted for 14 days.
-
Outcome Measures: The primary efficacy variables were a self-reported disability scale and a motor performance score.
-
Statistical Analysis: Treatment effects were evaluated using analysis of variance (ANOVA) with the Hills-Armitage test for trend.
This compound in Stable Effort Angina Pectoris: Open-Label Pilot Study
-
Study Design: An open-label, pilot study.
-
Participants: 18 patients with stable effort angina pectoris (12 assessable).
-
Intervention: this compound 20 mg/day, administered in two divided doses, for 2 years.
-
Outcome Measures: Assessment of chest pain, nitrate (B79036) consumption, blood pressure, heart rate, and 24-hour ambulatory electrocardiographic (AECG) monitoring at baseline, 6 weeks, and 2 years.
Adrenergic Signaling Pathway
This compound's mechanism of action is best understood in the context of the adrenergic signaling pathway. As a beta-blocker, it primarily antagonizes the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at beta-adrenergic receptors.
References
A Comparative Analysis of Alpha-Blocking Activity: Arotinolol vs. Phentolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-adrenergic receptor blocking activities of Arotinolol and Phentolamine, two pharmacologically significant agents. This analysis is supported by available experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.
Introduction
This compound is a non-selective beta-adrenergic and alpha-adrenergic receptor blocker.[1][2] It is recognized for its antihypertensive properties, which are attributed to both its beta-blocking and alpha-blocking effects.[1] Phentolamine, in contrast, is a potent and non-selective alpha-adrenergic receptor antagonist, acting as a reversible competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors.[3][4]
Quantitative Comparison of Alpha-Blocking Activity
| Drug | Receptor Subtype | Parameter | Value | Species/Tissue |
| This compound | α1 | pKi | Data not available | - |
| α2 | pKi | Data not available | - | |
| α (general) | Relative Potency | α-blocking potency is ~1/8 of its β-blocking potency | Human | |
| Phentolamine | α1 | pA2 | 7.5 - 8.2 | Various tissues |
| α1A | pKi | ~7.4 | Rat Brain | |
| α1B | pKi | ~7.1 | Rat Spleen | |
| α1D | pKi | ~7.5 | Human cloned | |
| α2 | pA2 | 7.2 - 8.1 | Various tissues | |
| α2A | pKi | ~8.0 | Human platelet | |
| α2B | pKi | ~7.3 | Rat kidney | |
| α2C | pKi | ~7.9 | Opossum kidney |
Experimental Protocols
The determination of alpha-blocking activity for compounds like this compound and Phentolamine typically involves two primary experimental approaches: radioligand binding assays and functional assays.
Radioligand Binding Assays
This method directly measures the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of the unlabeled drug (this compound or Phentolamine) for alpha-adrenergic receptors.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the specific alpha-adrenergic receptor subtype of interest.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound or Phentolamine).
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (Schild Analysis)
Functional assays measure the effect of a drug on the physiological response mediated by the receptor. The pA2 value, a measure of antagonist potency, is often determined using a Schild analysis.
Objective: To determine the pA2 value of a competitive antagonist (this compound or Phentolamine).
Generalized Protocol:
-
Tissue Preparation: An isolated tissue preparation containing the alpha-adrenergic receptor of interest (e.g., vascular smooth muscle for α1, vas deferens for α2) is mounted in an organ bath containing a physiological salt solution.
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve to a suitable alpha-adrenergic agonist (e.g., phenylephrine (B352888) for α1, clonidine (B47849) for α2) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or Phentolamine) for a predetermined period to allow for equilibration.
-
Agonist Dose-Response Curve (in presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis.
Signaling Pathways
The alpha-blocking activity of this compound and Phentolamine interferes with the downstream signaling cascades initiated by the activation of alpha-1 and alpha-2 adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are coupled to Gq proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses, including smooth muscle contraction. Alpha-blockers like this compound and Phentolamine prevent the initiation of this cascade.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are coupled to Gi proteins. Agonist binding to the α2 receptor leads to the activation of the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA) and subsequent downstream effects, such as the inhibition of neurotransmitter release from presynaptic terminals. Alpha-blockers counteract this inhibitory effect.
Conclusion
Phentolamine is a well-characterized, potent, non-selective alpha-adrenergic antagonist with extensive quantitative data available regarding its binding affinities and functional activities at various alpha-receptor subtypes. This compound also possesses alpha-blocking activity, which contributes to its overall antihypertensive effect. However, there is a notable lack of specific quantitative data for this compound's direct interaction with alpha-adrenergic receptor subtypes in the public domain. The available information suggests that its alpha-blocking potency is considerably less than its beta-blocking potency. For researchers and drug development professionals, the choice between these two agents would depend on the desired selectivity and potency of alpha-adrenergic blockade required for a specific application. Further quantitative studies on this compound's alpha-blocking profile are warranted to enable a more direct and comprehensive comparison with established alpha-blockers like Phentolamine.
References
Combination Therapy for Hypertension: A Comparative Analysis of Arotinolol and Calcium Channel Blockers
For Immediate Release
In the management of essential hypertension, combination therapy is often necessary to achieve target blood pressure levels and mitigate the side effects of individual agents. This guide provides a detailed comparison of combination therapies involving arotinolol, an α/β-adrenoceptor blocker, with three commonly used dihydropyridine (B1217469) calcium channel blockers: nifedipine (B1678770), amlodipine (B1666008), and felodipine (B1672334). The data presented is derived from a one-year follow-up study in Chinese patients with essential hypertension, offering valuable insights for researchers and drug development professionals.
This compound exerts its antihypertensive effect through a dual mechanism: α-receptor blockade leads to vasodilation of arterioles and veins, reducing both preload and afterload, while β-receptor blockade decreases heart rate and myocardial contractility, thereby lowering cardiac output.[1] Calcium channel blockers, on the other hand, inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[2][3] The combination of these two classes of drugs is expected to provide a synergistic antihypertensive effect and potentially offset reflex tachycardia sometimes associated with dihydropyridine calcium channel blockers.[1]
Comparative Efficacy of this compound in Combination with Different Calcium Channel Blockers
A study involving 152 patients with essential hypertension evaluated the efficacy and safety of this compound (20 mg/d) combined with either long-acting nifedipine (30 mg/d), amlodipine (5 mg/d), or felodipine (5 mg/d) over a one-year period.[4] The results demonstrated that all three combination therapies were effective in reducing 24-hour average systolic and diastolic blood pressure.
However, notable differences in efficacy were observed among the three combinations. The combination of this compound and nifedipine showed the highest markedly effective rate. In terms of controlling the morning blood pressure peak, both the nifedipine and amlodipine combinations were significantly more effective than the felodipine combination. The combination of this compound and amlodipine was found to provide the most stable antihypertensive effect.
Quantitative Data Summary
| Combination Therapy | Number of Patients (Initially) | Effective Rate (n/N) | Statistical Significance of Efficacy | Control Rate of Morning Peak Blood Pressure |
| This compound + Nifedipine | 53 | 51/53 | p < 0.05 (among the three groups) | Significantly higher than Felodipine group (p < 0.01) |
| This compound + Amlodipine | Not specified | Not specified | Not specified | Significantly higher than Felodipine group (p < 0.01) |
| This compound + Felodipine | Not specified | Not specified | Not specified | Lower than Nifedipine and Amlodipine groups |
Experimental Protocols
The following is a detailed methodology for the key comparative study cited:
Study Design: A one-year, randomized controlled follow-up study.
Patient Population: 152 Chinese patients diagnosed with essential hypertension for over ten years.
Inclusion/Exclusion Criteria: Specific inclusion and exclusion criteria for patient enrollment were not detailed in the provided summary.
Treatment Groups: Patients were randomly assigned to one of three treatment groups:
-
Nifedipine Group: Long-acting nifedipine (30 mg/d) + this compound (20 mg/d)
-
Amlodipine Group: Amlodipine (5 mg/d) + this compound (20 mg/d)
-
Felodipine Group: Felodipine (5 mg/d) + this compound (20 mg/d)
Blood Pressure Measurement: Blood pressure was monitored using Ambulatory Blood Pressure Monitoring (ABPM) devices and a mercury manometer.
Safety Assessment: Patient safety was evaluated based on the incidence of adverse events. Patients whose blood pressure exceeded 160 mmHg systolic or 100 mmHg diastolic for three months were withdrawn from the study.
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the combined signaling pathway and the experimental workflow of the described study.
Caption: Combined signaling pathway of this compound and Calcium Channel Blockers.
Caption: Workflow of the comparative clinical trial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of this compound combined with a different calcium channel blocker in the treatment of Chinese patients with essential hypertension: a one-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinolol vs. Metoprolol: A Comparative Guide for Researchers
An objective analysis of the efficacy, safety, and mechanisms of action of Arotinolol and Metoprolol in the management of hypertension.
This guide provides a comprehensive comparison of this compound and Metoprolol, two beta-adrenergic receptor antagonists utilized in the treatment of essential hypertension. The following sections detail their comparative efficacy and safety profiles, supported by available clinical trial data, and elucidate their distinct mechanisms of action through signaling pathway diagrams. This information is intended for researchers, scientists, and drug development professionals.
Efficacy Comparison
A meta-analysis of randomized controlled trials in Chinese patients with essential hypertension indicated no statistically significant difference in the overall antihypertensive efficacy between this compound and Metoprolol[1][2]. Both agents have demonstrated effectiveness in reducing blood pressure.[3]
A key clinical trial (NCT02612298) was designed to directly compare the effects of this compound Hydrochloride and Metoprolol succinate (B1194679) on morning blood pressure and heart rate in patients with essential hypertension; however, the results of this study have not been publicly released.[4] The study intended to provide further evidence for hypertension treatment by evaluating these two drugs over a 12-week period.
The following table summarizes the intended investigation of the NCT02612298 trial:
| Parameter | This compound Group | Metoprolol Group |
| Drug | This compound Hydrochloride | Metoprolol Succinate Sustained-Release |
| Dosage | 5-15mg, twice daily | 23.75-71.25mg, once daily |
| Duration | 12 weeks | 12 weeks |
| Primary Outcome | Change in morning systolic and diastolic blood pressure | Change in morning systolic and diastolic blood pressure |
| Secondary Outcomes | Change in 24-hour ambulatory blood pressure, heart rate, and target organ damage markers | Change in 24-hour ambulatory blood pressure, heart rate, and target organ damage markers |
Safety and Tolerability
The aforementioned meta-analysis also concluded that there was no significant difference in the safety profiles of this compound and other common antihypertensive drugs, including Metoprolol. The reported adverse events for both drugs are generally consistent with the known effects of beta-blockers.
| Adverse Event Profile | This compound | Metoprolol |
| Common Side Effects | Dizziness, headache, fatigue, bradycardia | Dizziness, headache, fatigue, bradycardia, gastrointestinal disturbances |
| Receptor Selectivity | α1, β1, and β2 adrenergic receptor antagonist | Selective β1 adrenergic receptor antagonist |
| Noteworthy Points | The α1-blocking activity may contribute to its antihypertensive effect through vasodilation. | At higher doses, selectivity for β1 receptors may decrease, potentially leading to β2 receptor-mediated side effects. |
Experimental Protocols
NCT02612298: Efficacy and Safety of this compound Hydrochloride on Morning Blood Pressure and Heart Rate in Patients With Essential Hypertension
-
Study Design: A phase 4, interventional, randomized, parallel-group study.
-
Participants: 198 patients aged 18-65 years with essential hypertension (Systolic Blood Pressure 140-179 mmHg and/or Diastolic Blood Pressure 90-109 mmHg).
-
Inclusion Criteria: Signed informed consent.
-
Exclusion Criteria: Secondary hypertension, severe heart failure, recent myocardial infarction or stroke, unstable angina, asthma or chronic obstructive pulmonary disease, certain concomitant medications, significant liver or kidney disease, resting heart rate below 60 bpm, and pregnancy or breastfeeding.
-
Interventions:
-
Group A: this compound Hydrochloride 5-15mg orally, twice daily for 12 weeks.
-
Group B: Metoprolol succinate sustained-release tablet 23.75-71.25mg orally, once daily for 12 weeks.
-
-
Primary Outcome Measures: Change from baseline in morning systolic and diastolic blood pressure after 12 weeks of treatment.
-
Secondary Outcome Measures:
-
Change from baseline in 24-hour ambulatory blood pressure.
-
Change from baseline in morning and evening heart rate.
-
Assessment of target organ damage markers.
-
Incidence of adverse events.
-
Below is a graphical representation of the experimental workflow for the NCT02612298 clinical trial.
Mechanism of Action and Signaling Pathways
This compound and Metoprolol both exert their primary antihypertensive effects through the blockade of beta-adrenergic receptors. However, this compound's additional alpha-1 adrenergic receptor antagonism distinguishes its mechanism of action.
Metoprolol Signaling Pathway
Metoprolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue. By blocking these receptors, Metoprolol prevents the binding of catecholamines (e.g., norepinephrine, epinephrine), thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.
This compound Signaling Pathway
This compound is a non-selective beta-blocker and also an alpha-1 adrenergic receptor antagonist. Its dual mechanism contributes to its antihypertensive effect. The beta-blockade is similar to that of Metoprolol, reducing cardiac output. The alpha-1 blockade inhibits norepinephrine-induced vasoconstriction of vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.
References
- 1. [PDF] A meta-analysis of the efficacy and safety of this compound in the treatment of Chinese patients with essential hypertension | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Clinical trial of this compound in the treatment of hypertension: dippers vs. non-dippers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Meta-analysis of Arotinolol's effectiveness in chronic heart failure
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Arotinolol's Efficacy Against Standard Beta-Blockers in Chronic Heart Failure
This compound, a third-generation beta-blocker with both alpha- and beta-adrenergic receptor blocking properties, has demonstrated efficacy in improving clinical outcomes for patients with chronic heart failure (CHF).[1] This guide provides a comprehensive meta-analysis of this compound's effectiveness, comparing it with established beta-blockers such as carvedilol (B1668590), metoprolol (B1676517) succinate, and bisoprolol (B1195378). The information is compiled from a systematic review of randomized controlled trials (RCTs) and meta-analyses to assist researchers and drug development professionals in evaluating its therapeutic potential.
Comparative Efficacy of this compound and Other Beta-Blockers
A systematic review and meta-analysis of 17 RCTs involving 1,717 patients showed that this compound significantly improves cardiac function in patients with CHF when added to conventional therapy.[2][3][4] Key performance indicators are summarized below, alongside data from landmark trials of other beta-blockers for context. It is important to note that direct head-to-head comparative trials between this compound and other beta-blockers are limited; therefore, this comparison is based on data from separate studies.
Key Efficacy Outcomes
| Outcome Measure | This compound (vs. Conventional Therapy)[3] | Carvedilol (vs. Placebo) | Metoprolol Succinate (vs. Placebo) | Bisoprolol (vs. Placebo) |
| All-Cause Mortality | Not reported in meta-analysis | 65% risk reduction (US Carvedilol Heart Failure Program) | 34% relative risk reduction (MERIT-HF) | 34% reduction (CIBIS-II) |
| Left Ventricular Ejection Fraction (LVEF) | SMD = 1.59 (95% CI [0.99, 2.19]) | Increase of 5-8 EF units (MOCHA) | Significant improvement (MERIT-HF) | Significant improvement (CIBIS-II) |
| Brain Natriuretic Peptide (BNP) | SMD = -0.804 (95% CI [-0.97, -0.64]) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Cardiac Index (CI) | SMD = 0.32 (95% CI [0.11, 0.53]) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Stroke Volume (SV) | SMD = 2.00 (95% CI [1.57, 2.34]) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Left Ventricular End-Diastolic Volume (LVEDV) | SMD = -0.25 (95% CI [-0.45, -0.05]) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
SMD: Standardized Mean Difference; CI: Confidence Interval; EF: Ejection Fraction.
Head-to-Head Comparisons of Other Beta-Blockers (Meta-Analyses)
| Comparison | Key Findings |
| Carvedilol vs. Metoprolol | A meta-analysis of 19 trials showed that carvedilol produced a greater increase in LVEF compared to metoprolol. Another meta-analysis found similar effectiveness in reducing all-cause mortality between carvedilol and metoprolol succinate. |
| Carvedilol vs. Bisoprolol | A meta-analysis of studies in Asian populations found no significant difference in all-cause mortality, hospitalization, or LVEF increase between the two drugs. However, another meta-analysis suggested bisoprolol may be superior in reducing all-cause mortality. |
| Bisoprolol vs. Metoprolol Succinate | One meta-analysis indicated no significant difference in all-cause mortality, though bisoprolol was associated with a lower readmission rate. |
Experimental Protocols
The methodologies of the key clinical trials provide a framework for understanding the evidence base for these beta-blockers.
This compound in Chronic Heart Failure (General Protocol from Meta-Analysis)
The meta-analysis on this compound included 17 randomized controlled trials. While specific protocols for each trial vary, a general methodology can be outlined:
-
Study Design: Randomized, controlled trials comparing this compound in conjunction with conventional CHF therapy against conventional therapy alone.
-
Participants: Patients diagnosed with chronic heart failure.
-
Intervention: Oral administration of this compound, with dosages typically ranging from 10-20 mg/day.
-
Primary Outcomes: The primary outcomes assessed were typically changes in LVEF and brain natriuretic peptide (BNP) levels.
-
Secondary Outcomes: These included cardiac index, stroke volume, left ventricular end-diastolic volume, and adverse events.
-
Measurement of LVEF: Left ventricular ejection fraction was primarily measured using echocardiography.
-
Measurement of BNP: Plasma BNP levels were measured using immunoradiometric assays or similar immunoassay techniques. It is important to note that different assay methods and the use of NT-proBNP versus BNP can influence results.
Landmark Trials for Comparator Beta-Blockers
| Trial | Drug | Study Design | Key Aspects of Protocol |
| MOCHA | Carvedilol | Multicenter, placebo-controlled, dose-response trial | 345 patients with mild to moderate CHF were randomized to placebo or one of three doses of carvedilol (6.25 mg, 12.5 mg, or 25 mg twice daily). The study included a 2-4 week up-titration period followed by 6 months of maintenance therapy. |
| MERIT-HF | Metoprolol Succinate | International, double-blind, randomized, placebo-controlled survival study | 3,991 patients with NYHA class II-IV CHF and LVEF ≤0.40 were randomized to metoprolol CR/XL or placebo, with a target dose of 200 mg once daily. The study included a 2-week placebo run-in period. |
| CIBIS-II | Bisoprolol | Multicentre, double-blind, randomized, placebo-controlled trial | 2,647 symptomatic patients in NYHA class III or IV with LVEF ≤35% were randomized to bisoprolol (starting at 1.25 mg daily and titrated up to a maximum of 10 mg daily) or placebo. The trial was stopped early due to a significant mortality benefit with bisoprolol. |
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound is a non-selective beta-adrenergic receptor antagonist, with additional blocking effects on alpha-1 adrenergic receptors. This dual action contributes to its therapeutic effects in chronic heart failure. The beta-1 blockade reduces heart rate, myocardial contractility, and renin secretion, thereby decreasing the workload on the heart. The alpha-1 blockade leads to vasodilation, reducing both preload and afterload.
Generalized Experimental Workflow for a Beta-Blocker Clinical Trial in CHF
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of a beta-blocker in chronic heart failure.
References
- 1. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 2. jwatch.org [jwatch.org]
- 3. Frontiers | Effect of this compound on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Reproducibility of Arotinolol's Effects: A Comparative Guide for Researchers
Arotinolol, a non-selective α/β-adrenergic receptor antagonist, has demonstrated a range of therapeutic effects across various cardiovascular and neurological conditions. This guide provides a comparative analysis of this compound's performance in different research settings, including chronic heart failure, essential hypertension, and essential tremor, with a focus on the reproducibility of its effects. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's pharmacological profile and to support further investigation.
Comparative Efficacy of this compound Across Different Research Settings
This compound has been evaluated in a variety of clinical trials, demonstrating its efficacy in treating chronic heart failure, essential hypertension, and essential tremor. The following tables summarize the quantitative data from key studies, providing a basis for comparing its effects across these different therapeutic areas.
Table 1: Effects of this compound in Chronic Heart Failure (CHF)
A systematic review and meta-analysis of 17 randomized controlled trials (RCTs) involving 1,717 patients with CHF showed that this compound significantly improved several key cardiovascular parameters.[1][2]
| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | I² (%) | p-value |
| Treatment Efficiency | 4.07 | 2.89, 5.72 | 0 | 0.00 |
| Left Ventricular Ejection Fraction (LVEF) | 1.59 | 0.99, 2.19 | 95.8 | < 0.0001 |
| Cardiac Index (CI) | 0.32 | 0.11, 0.53 | 0 | 0.03 |
| Stroke Volume (SV) | 2.00 | 1.57, 2.34 | 64.2 | < 0.0001 |
| Brain Natriuretic Peptide (BNP) | -0.804 | -0.97, -0.64 | 94.4 | < 0.0001 |
| Left Ventricular End-Diastolic Volume (LVEDV) | -0.25 | -0.45, -0.05 | 0 | 0.015 |
Data from a meta-analysis of 17 RCTs.[1][2]
Table 2: Effects of this compound in Essential Hypertension
A multicenter, single-blind, parallel trial investigated the effects of this compound in patients with essential hypertension, categorized as "dippers" (those with a nocturnal BP reduction of ≥10%) and "non-dippers."
| Parameter | Dipper Group (n=23) - Change from Baseline | Non-Dipper Group (n=24) - Change from Baseline |
| Daytime Systolic BP | Significant Reduction | Significant Reduction |
| Daytime Diastolic BP | Significant Reduction | Significant Reduction |
| Nighttime Systolic BP | No Significant Change | Significant Reduction |
| Nighttime Diastolic BP | No Significant Change | Significant Reduction |
All patients received this compound 10-20 mg twice daily for 4 weeks.
Another study compared the efficacy of this compound with other antihypertensive drugs in Chinese patients with essential hypertension. A meta-analysis of six randomized controlled trials showed no significant difference in the effectiveness rates between this compound and control drugs (enalapril, felodipine, imidapril, cilnidipine, metoprolol, and atenolol).
Table 3: Effects of this compound in Essential Tremor
Multiple studies have demonstrated the efficacy of this compound in reducing tremors in patients with essential tremor.
| Study | Dosage | Duration | Key Findings |
| Kuroda et al. | 30 mg/day | 8 weeks | Significant reduction in the amplitude of postural tremor as measured by accelerometers. |
| Kim et al. | 10-30 mg/day | 4 weeks | 66.7% of patients showed a reduction in tremor, with 30 mg/day being the most effective dose. |
| Multicenter Crossover Study | 10-30 mg/day | 6 weeks per treatment | This compound was as effective as propranolol (B1214883) in reducing tremor, with some motor performance scores showing a more significant effect with this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the key studies cited.
Chronic Heart Failure (Meta-Analysis)
-
Study Design: Systematic review and meta-analysis of 17 randomized controlled trials (RCTs).
-
Participants: 1,717 patients diagnosed with chronic heart failure.
-
Intervention: this compound in addition to conventional therapy.
-
Control: Conventional therapy alone.
-
Data Collection: Data on various cardiovascular parameters were extracted from the included RCTs. The primary outcomes included treatment efficiency, left ventricular ejection fraction (LVEF), cardiac index (CI), stroke volume (SV), brain natriuretic peptide (BNP), and left ventricular end-diastolic volume (LVEDV).
-
Statistical Analysis: Standardized mean differences (SMDs) and 95% confidence intervals (CIs) were calculated for each outcome. Heterogeneity was assessed using the I² statistic.
Essential Hypertension (Dippers vs. Non-Dippers Study)
-
Study Design: Multicenter, single-blind, parallel trial.
-
Participants: Patients with essential hypertension (clinic diastolic blood pressure 90-109 mmHg and systolic blood pressure <180 mmHg).
-
Protocol:
-
One-week single-blind placebo run-in period.
-
24-hour ambulatory blood pressure monitoring (ABPM) to classify patients as "dippers" or "non-dippers."
-
Patients were administered this compound 10-20 mg twice daily for 4 weeks.
-
ABPM was repeated at the end of the treatment phase.
-
-
Outcome Measures: 24-hour, daytime, and nighttime systolic and diastolic blood pressures.
Essential Tremor (Multicenter Crossover Study)
-
Study Design: Multicenter, randomized, crossover, multiple-dose comparative trial.
-
Participants: 175 outpatients with essential tremor.
-
Protocol:
-
Crossover design with two treatment arms: this compound and propranolol.
-
Dose escalation for each drug (this compound: 10, 20, 30 mg/day; propranolol: 40, 80, 160 mg/day).
-
Each treatment course lasted 6 weeks.
-
-
Outcome Measures:
-
Self-reported disability scale.
-
Motor performance score assessed before drug intake and 14 days after each treatment.
-
-
Statistical Analysis: Analysis of variance using the Hills-Armitage test.
Signaling Pathways and Experimental Workflows
This compound exerts its effects through the blockade of α1, β1, and β2 adrenergic receptors. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow for a clinical trial.
Caption: this compound's mechanism of action via α1, β1, and β2 adrenergic receptor blockade.
Caption: A generalized experimental workflow for a randomized controlled trial of this compound.
References
Safety Operating Guide
Arotinolol Disposal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Arotinolol is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, adhering to regulatory guidelines.
This compound Hydrochloride is classified as toxic if swallowed[1][2]. Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, strict adherence to established protocols is essential.
Core Disposal Procedures
The primary and recommended method for this compound disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[1]. Under no circumstances should this compound be discharged into sewer systems or contaminate water, food supplies, or animal feed[1].
Step-by-Step Disposal Plan:
-
Segregation: Isolate this compound waste from other laboratory waste streams. This includes pure this compound, contaminated labware (e.g., vials, gloves, bench paper), and solutions containing this compound.
-
Containerization: Place this compound waste in a dedicated, clearly labeled, and sealed container. The container must be suitable for hazardous chemical waste and comply with your institution's and local regulations for hazardous waste storage.
-
Labeling: Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local or federal regulations.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal[1].
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport hazardous materials for final destruction via incineration or other approved methods.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not broadly established and depend on local regulations, the available safety data provides key hazard information.
| Data Point | Value/Information | Source |
| Hazard Classification | Acute toxicity - Oral, Category 3; H301: Toxic if swallowed | |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration | |
| Prohibited Disposal | Do not discharge to sewer systems. Do not contaminate water, food, or feed. |
Experimental Protocols and Waste Generation
Specific experimental protocols that generate this compound waste were not detailed in the provided search results. However, any research involving this compound, such as in-vitro assays, formulation studies, or analytical method development, will generate waste that must be disposed of following the procedures outlined above. All materials that come into contact with this compound, including but not limited to pipette tips, culture plates, gloves, and cleaning materials, should be considered contaminated and disposed of as hazardous waste.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. Always consult your Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Arotinolol
Essential Safety and Handling Guide for Arotinolol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound hydrochloride is classified as toxic if swallowed.[1][2] It is essential to handle this compound with care to avoid accidental ingestion, inhalation, or contact with skin and eyes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Component | Specifications and Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is to prevent contact with the eyes.[1] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[1] Gloves should be inspected for integrity before each use. It is recommended to wear two pairs of gloves, especially during compounding, administering, and disposal.[3] |
| Skin and Body Protection | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame resistant and impervious clothing is also recommended. |
| Respiratory Protection | If there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator should be used. In cases where exposure limits may be exceeded, a full-face respirator is necessary. |
Safe Handling and Operational Plan
Adherence to the following procedures is critical for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
Use a dedicated restricted area for preparation, with signs to prevent unauthorized access.
-
For procedures with a high risk of aerosol generation, use containment solutions like a glove box or an isolator.
Procedural Guidelines:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Wash hands thoroughly before putting on gloves.
-
Handling: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area.
-
Spill Management: In case of a spill, evacuate personnel from the area. Wear appropriate PPE, including respiratory protection, before cleaning up the spill. Collect the spilled material and place it in a suitable, closed container for disposal.
-
After Handling: Wash hands thoroughly after removing gloves.
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| If Swallowed | Get emergency medical help immediately. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor. |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with federal, state, and local regulations.
Waste Categorization:
-
Hazardous Waste: this compound is a pharmaceutical that may be considered hazardous waste. All unused or expired this compound, as well as heavily contaminated materials, should be disposed of as hazardous chemical waste.
-
Non-Hazardous Waste: Empty containers that have been triple-rinsed may be considered non-hazardous in some jurisdictions, but it is best to consult with your institution's environmental health and safety (EHS) department.
Disposal Procedures:
-
Segregation: Keep this compound waste separate from other laboratory waste.
-
Containment: Place all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and leak-proof container.
-
Disposal Method: The recommended method of disposal for pharmaceutical waste is incineration at a licensed chemical destruction plant. Do not dispose of this compound down the drain or in the regular trash.
-
Documentation: Maintain records of all disposed of this compound in accordance with institutional and regulatory requirements.
Contact your institution's EHS department for specific guidance on pharmaceutical waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
